4,6-Dimethyl-2-benzopyrone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFMDMVOWSDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161215 | |
| Record name | 4,6-Dimethyl-2-benzopyrone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-89-2 | |
| Record name | 4,6-Dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,6-Dimethyl-2-benzopyrone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14002-89-2 | |
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| Record name | 4,6-Dimethyl-2-benzopyrone | |
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| Record name | 4,6-dimethyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,6-DIMETHYL-2-BENZOPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP83D2QLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 4,6-Dimethyl-2-benzopyrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4,6-Dimethyl-2-benzopyrone (also known as 4,6-dimethylcoumarin). The information is curated for professionals in research and development, offering concise and tabulated data, alongside relevant experimental context.
Core Physicochemical Properties
This compound is a substituted derivative of coumarin, a benzopyrone scaffold that is of significant interest in medicinal chemistry and materials science. The fundamental properties of this specific isomer are summarized below.
| Property | Value | Source |
| CAS Number | 14002-89-2 | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Melting Point | 152-154 °C | [3] |
| Boiling Point | 311.3 °C at 760 mmHg | [4] |
| Density | 1.15 g/cm³ | [4] |
| Refractive Index | 1.564 | [4] |
| Flash Point | 127.6 °C | [4] |
| LogP | 2.40980 | [4] |
Spectral Data
Mass Spectrometry
The mass spectrum provides key information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Ion (M+) | m/z 174.0 |
| Base Peak | m/z 174.0 |
| Major Fragments | m/z 146, 145, 131, 117, 115, 91 |
| Source: ChemicalBook. The mass spectrum shows the molecular ion peak at m/z 174, corresponding to the molecular weight of the compound.[5] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
| Technique | Key Peaks (cm⁻¹) |
| KBr disc | Data not explicitly detailed in search results. |
| Nujol mull | Data not explicitly detailed in search results. |
| Source: ChemicalBook provided links to IR spectra but did not list the specific peak values.[5] |
Experimental Protocols
Synthesis of this compound
The most common and direct method for the synthesis of coumarin derivatives is the Pechmann condensation .[6][7] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[6] For the synthesis of this compound, the likely reactants are 3,5-dimethylphenol and an acetoacetate ester, such as ethyl acetoacetate.
General Protocol for Pechmann Condensation:
-
Reactant Mixture: Equimolar amounts of 3,5-dimethylphenol and ethyl acetoacetate are mixed.
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the reactant mixture.[7] Other catalysts that can be used include TiCl₄, nano-crystalline sulfated-zirconia, or a reusable cholinium-based ionic liquid.[2][6]
-
Reaction Conditions: The reaction mixture is typically heated. For simple phenols, harsher conditions may be required.[6] Microwave irradiation has also been employed to accelerate the reaction.[7]
-
Work-up: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.
-
Purification: The crude product is then collected by filtration and purified by recrystallization, typically from ethanol.
Biological Activity
There is currently no specific information available in the cited literature regarding the biological activities or signaling pathways of this compound. However, the broader class of coumarin derivatives is known to exhibit a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[8][9][10] It is important to note that these general activities of the coumarin class may not be representative of this compound itself, and specific biological testing of this compound is required.
A study on the hepatic effects of coumarin and its derivatives in rats compared coumarin with 3,4-dimethylcoumarin and 6-methylcoumarin.[11] The results suggested that the hepatotoxicity of coumarin is related to the formation of a 3,4-epoxide intermediate.[11] While this study did not include the 4,6-dimethyl isomer, it highlights that the substitution pattern on the coumarin ring is critical to its biological effects.
Experimental Workflow for Novel Compound Investigation
The investigation of a novel compound like this compound for its potential as a drug candidate would typically follow a structured workflow.
References
- 1. 4,6-Dimethyl-7-(methylamino)-2H-1-benzopyran-2-one | C12H13NO2 | CID 33293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Study of Possible Mechanisms Involved in the Inhibitory Effects of Coumarin Derivatives on Neutrophil Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. iajps.com [iajps.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dimethyl-2-benzopyrone
To: Researchers, Scientists, and Drug Development Professionals
Subject: Discovery, Characterization, and Synthesis of 4,6-Dimethyl-2-benzopyrone (4,6-dimethylcoumarin)
Executive Summary
This technical guide provides a comprehensive overview of this compound, a derivative of the coumarin (2H-1-benzopyran-2-one) scaffold. While the parent coumarin molecule is a widely distributed natural product with a rich history, specific information regarding the natural occurrence of this compound is scarce in current scientific literature. This document focuses on the compound's synthetic discovery, its physicochemical and structural characterization, and detailed experimental protocols for its synthesis. The potential for biological activity is discussed in the context of the broader coumarin class, highlighting opportunities for future research. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.
Introduction to the Benzopyrone Scaffold
Benzopyrones, particularly coumarins, are a significant class of oxygen-containing heterocyclic compounds.[1] The fusion of a benzene ring to an α-pyrone ring forms the characteristic coumarin structure.[1] First isolated in 1820 from the tonka bean (Dipteryx odorata), the parent compound, coumarin, is a secondary metabolite found in numerous plants, fungi, and bacteria.[2] Coumarin and its derivatives exhibit a vast array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making the scaffold a privileged structure in medicinal chemistry and drug discovery.[3][4]
Discovery and Characterization of this compound
While the natural discovery of the parent coumarin is well-documented, the history of this compound (also known as 4,6-dimethylcoumarin; CAS RN: 14002-89-2) is rooted in its chemical synthesis and characterization. A key report by Wang et al. in 2007 detailed the synthesis and provided a definitive structural elucidation via single-crystal X-ray diffraction.[5]
Physicochemical Properties
Basic physicochemical information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 14002-89-2 | [6] |
| Molecular Formula | C₁₁H₁₀O₂ | [7] |
| Molecular Weight | 174.19 g/mol | [7] |
| Melting Point | 152 °C | [6] |
| Appearance | Colorless crystals or white powder | [1] |
Structural Characterization
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray crystallography. The analysis revealed a planar molecule, a common feature for the coumarin ring system.[5] The key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| a (Å) | 7.056 (4) | [7] |
| b (Å) | 8.854 (4) | [7] |
| c (Å) | 13.976 (6) | [7] |
| β (°) | 104.80 (2) | [7] |
| Volume (ų) | 844.2 (7) | [7] |
| Z | 4 | [7] |
| Calculated Density (Mg m⁻³) | 1.371 | [7] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are not widely available in public spectral databases. However, based on the known structure and typical values for coumarin derivatives, the following characteristic signals can be predicted.
| Spectroscopy | Expected Chemical Shifts / Bands |
| ¹H NMR | Signals for two methyl groups (singlets, ~2.3-2.5 ppm), aromatic protons (multiplets, ~7.0-7.5 ppm), and a vinylic proton (singlet, ~6.2-6.4 ppm). |
| ¹³C NMR | Signals for methyl carbons (~18-22 ppm), aromatic and vinylic carbons (110-155 ppm), and a lactone carbonyl carbon (~160 ppm).[8][9] |
| IR (KBr, cm⁻¹) | Strong C=O stretching band for the lactone (~1700-1730 cm⁻¹), C=C stretching bands (~1600 cm⁻¹), and C-O stretching bands. |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 174, with characteristic fragmentation involving the loss of CO (m/z 146).[10] |
Natural Sources and Biosynthesis
Natural Occurrence
Extensive literature searches did not identify any specific plant, fungus, or microorganism that naturally produces this compound. The parent coumarin scaffold is widespread, found in families such as Rutaceae, Fabaceae, and Asteraceae.[11] However, the specific methylation pattern of the title compound has not been reported from a natural source.
General Coumarin Biosynthesis
Naturally occurring coumarins are derived from the shikimate pathway. The general biosynthetic route is outlined in the diagram below. This pathway illustrates the formation of the core coumarin structure from phenylalanine, which undergoes hydroxylation and cyclization. Further enzymatic modifications, such as methylation, would be required to produce derivatives like this compound.
Experimental Protocols: Synthesis
The most common and direct method for synthesizing 4-substituted coumarins is the Pechmann condensation, discovered by Hans von Pechmann.[12] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[12] For this compound, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.
Pechmann Condensation Protocol
Reaction: Condensation of 3,5-dimethylphenol with ethyl acetoacetate.
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., Amberlyst-15)[13]
-
Ethanol
-
Ice-cold water
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine 3,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and with stirring, add concentrated sulfuric acid (e.g., 5 mL per 10 mmol of phenol) dropwise, ensuring the temperature remains low.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The mixture will typically become viscous and may change color.
-
Work-up: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
Synthetic Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound via the Pechmann condensation.
Biological Activity and Signaling Pathways
While no specific biological studies on this compound were identified, the coumarin scaffold is known to interact with a multitude of biological targets. These activities are highly dependent on the substitution pattern on the benzopyrone ring.
General Activities of the Coumarin Class:
-
Anticancer: Many coumarin derivatives exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes like carbonic anhydrases.[4]
-
Antimicrobial: The scaffold is present in compounds that show activity against bacteria and fungi.
-
Anti-inflammatory: Coumarins can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.
-
Enzyme Inhibition: They are known to inhibit various enzymes, including monoamine oxidases (MAOs), acetylcholinesterase (AChE), and HIV proteases.[3]
The biological profile of this compound remains to be elucidated. Its structural features suggest it is a viable candidate for screening in various biological assays to explore potential therapeutic applications. The diagram below illustrates the relationship between the core scaffold and its known classes of biological activity, representing potential areas of investigation for this specific derivative.
Conclusion
This compound is a synthetically accessible derivative of the pharmacologically important coumarin family. While its presence in nature has not been confirmed, its chemical synthesis is straightforward via established methods like the Pechmann condensation. Definitive structural data from X-ray crystallography provides a solid foundation for its characterization. The lack of specific biological data for this compound presents a clear opportunity for future research. Screening this compound in anticancer, antimicrobial, and enzyme inhibition assays could unveil novel therapeutic properties and expand the utility of the versatile benzopyrone scaffold.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benthamopen.com [benthamopen.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. 4,6-Dimethyl-3(4'-hydroxyphenyl)coumarin | C17H14O3 | CID 688791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4,6-Dimethyl-2-benzopyrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-benzopyrone, also known as 4,6-Dimethyl-2H-chromen-2-one. The document details its chemical and physical properties, a proposed synthesis protocol, spectroscopic data, and a summary of the known biological activities of the broader benzopyrone class, to which it belongs.
Chemical Identity and Physical Properties
This compound is a synthetic organic compound belonging to the coumarin (or benzopyrone) family. These compounds are characterized by a benzene ring fused to an α-pyrone ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| CAS Number | 14002-89-2 | - |
| Systematic Name | 4,6-Dimethyl-2H-chromen-2-one | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (predicted) | - |
| Structure | The molecule is planar. | [1] |
Synthesis
The synthesis of this compound can be achieved through the Pechmann condensation, a classic method for preparing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[2][3]
This protocol is adapted from the synthesis of the isomeric 4,7-dimethyl-2H-chromen-2-one.[4]
Materials:
-
3-Methylphenol (m-cresol)
-
Ethyl acetoacetate
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) as a catalyst
-
Solvent (e.g., ethanol or solvent-free)
-
Microwave synthesizer (optional, for reaction acceleration)
Procedure:
-
In a reaction vessel, combine equimolar amounts of 3-methylphenol and ethyl acetoacetate.
-
Add a catalytic amount of Cr(NO₃)₃·9H₂O.
-
The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.
-
Heat the mixture. For microwave-assisted synthesis, irradiate the mixture at a suitable power and temperature for a short duration (e.g., 5-10 minutes). For conventional heating, reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on data for the isomeric 4,7-dimethyl-2H-chromen-2-one and general knowledge of coumarin structures, the following characteristics can be expected.[4][5]
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals for two methyl groups (singlets), aromatic protons (multiplets), and a vinylic proton (singlet). |
| ¹³C NMR | Resonances for methyl carbons, aromatic and vinylic carbons, and a carbonyl carbon. |
| IR (Infrared) | Characteristic absorption bands for a C=O stretch (lactone), C=C stretches (aromatic and pyrone ring), and C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 174.19. |
Biological Activity
While specific biological studies on this compound are limited, the coumarin scaffold is present in many compounds with a wide range of pharmacological activities.[6][7][8][9] It is plausible that this compound may exhibit some of these properties, though this would require experimental verification.
-
Antimicrobial Activity: Many coumarin derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8]
-
Antioxidant Activity: The coumarin nucleus is a feature of many antioxidant compounds.[7]
-
Cytotoxic and Antitumor Activity: Certain coumarins have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11]
-
Neuroprotective Effects: Some benzopyran derivatives have been investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[12][13]
It is important to note that the biological activity of coumarins is highly dependent on the nature and position of substituents on the benzopyrone ring.
Signaling Pathways
There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on the mechanism of action of other coumarin derivatives has implicated various cellular targets. For example, some coumarins are known to inhibit enzymes such as cyclooxygenases (COX) or act as antagonists at certain receptors.
The following diagram illustrates a generalized mechanism of enzyme inhibition, a common mode of action for biologically active small molecules, including some coumarins. This is a hypothetical representation and has not been specifically demonstrated for this compound.
Conclusion
This compound is a member of the coumarin family of compounds with a well-defined chemical structure. While its synthesis can be readily achieved via established methods like the Pechmann condensation, its biological properties have not been extensively studied. The broad spectrum of activities observed for other coumarin derivatives suggests that this compound could be a candidate for further investigation in drug discovery and development. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to determine its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. iscientific.org [iscientific.org]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effects, alkylating properties and molecular modelling of coumarin derivatives and their phosphonic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4,6-Dimethylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a large class of benzopyrone-based heterocyclic compounds of natural and synthetic origin that exhibit a wide array of pharmacological properties. Their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, have positioned them as privileged scaffolds in medicinal chemistry and drug discovery. This technical guide focuses on the biological activities of a specific derivative, 4,6-dimethylcoumarin. While extensive research exists for the broader coumarin family, this document consolidates the available data for 4,6-dimethylcoumarin and supplements it with information from closely related analogs to provide a comprehensive overview for research and development purposes.
Antimicrobial Activity
Coumarin derivatives have been widely investigated for their potential to combat microbial infections. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with cellular processes in bacteria and fungi.
Quantitative Data
Specific minimum inhibitory concentration (MIC) values for 4,6-dimethylcoumarin are not extensively reported in the available literature. However, studies on various coumarin derivatives demonstrate a broad spectrum of antimicrobial activity. The following table presents illustrative MIC values for some coumarin derivatives against various microbial strains to provide a comparative context.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Coumarin-pyrazole hybrid 15 | Streptococcus faecalis | 3.91 | [1] |
| Coumarin-pyrazole hybrid 15 | Escherichia coli | >15.6 (MBC) | [1] |
| Coumarin-pyrazole hybrid 16 | Enterobacter cloacae | >15.6 (MBC) | [1] |
| Coumarin hybrid 9 | Staphylococcus aureus | 4.88 | [1] |
| Coumarin hybrid 9 | Escherichia coli | 78.13 | [1] |
| Coumarin hybrid 9 | Candida albicans | 9.77 | [1] |
| Coumarin hybrid 4f | Staphylococcus aureus | 9.77 | [1] |
| Coumarin hybrid 6a | Staphylococcus aureus | 9.77 | [1] |
| Osthenol | Bacillus cereus | 62.5 | [2] |
| Osthenol | Staphylococcus aureus | 125 | [2] |
Note: Data for specific 4,6-dimethylcoumarin was not available. The presented data is for other coumarin derivatives to illustrate the potential antimicrobial activity of this class of compounds.
Experimental Protocols
Workflow for Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing workflow.
Agar Well/Disc Diffusion Method
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Compound: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of 4,6-dimethylcoumarin dissolved in a suitable solvent (e.g., DMSO). A solvent control disc is also prepared.
-
Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
Broth Microdilution Method for MIC Determination
-
Preparation of Compound Dilutions: A serial two-fold dilution of 4,6-dimethylcoumarin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity
The antioxidant properties of coumarins are often linked to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
Quantitative Data
Direct IC50 values for the DPPH radical scavenging activity of 4,6-dimethylcoumarin are not readily found in the literature. The table below provides data for other coumarin derivatives to illustrate the range of antioxidant potential within this chemical class.
| Compound/Derivative | Assay | IC50 Value | Reference |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | - | [3] |
| 4-methyl coumarin derivative | DPPH | - | [3] |
| Coumarin-benzothiazole hybrid | DPPH | 591.58 µg/mL | [4] |
| Ascorbic Acid (Standard) | DPPH | 391.25 µg/mL | [4] |
| Coumarin derivative 4 | DPPH | 10 µg/mL | [4] |
| Ascorbic Acid (Standard) | DPPH | 33.48 µg/mL | [4] |
| Coumarin derivative 5 | DPPH | 42.90 µg/mL | [4] |
| Coumarin-thiosemicarbazone 18 | DPPH | 7.1 µM | [4] |
| Ascorbic Acid (Standard) | DPPH | 18.6 µM | [4] |
Note: Data for specific 4,6-dimethylcoumarin was not available. The presented data is for other coumarin derivatives to illustrate the potential antioxidant activity of this class of compounds.
Experimental Protocols
Workflow for DPPH Radical Scavenging Assay
DPPH radical scavenging assay workflow.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM). Serial dilutions of 4,6-dimethylcoumarin are also prepared in methanol.
-
Reaction Mixture: An aliquot of each compound dilution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.[5]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of coumarins are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Data
Quantitative data on the anti-inflammatory activity of 4,6-dimethylcoumarin is limited. The following table shows the percentage of edema inhibition for other coumarin derivatives in the carrageenan-induced paw edema model.
| Compound/Derivative | Dose | Time (hours) | Edema Inhibition (%) | Reference |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 4 | - | 2 | 30.49 | [6] |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 8 | - | 2 | 29.27 | [6] |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 4 | - | 3 | 44.05 | [6] |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 8 | - | 3 | 38.10 | [6] |
| Indomethacin (Standard) | 5 mg/kg | 5 | Significant inhibition | [7] |
Note: Data for specific 4,6-dimethylcoumarin was not available. The presented data is for other coumarin derivatives to illustrate the potential anti-inflammatory activity of this class of compounds.
Experimental Protocols
Workflow for Carrageenan-Induced Paw Edema Assay
Carrageenan-induced paw edema assay workflow.
Carrageenan-Induced Paw Edema in Rats
-
Animal Handling: Male Wistar rats are acclimatized to the laboratory conditions and fasted overnight before the experiment.
-
Compound Administration: The test group receives 4,6-dimethylcoumarin orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).[7]
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[7][8][9][10]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[7][8]
-
Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Signaling Pathways
The anti-inflammatory effects of coumarin derivatives are often associated with the modulation of key signaling pathways involved in the inflammatory response. While specific studies on 4,6-dimethylcoumarin are limited, research on related compounds suggests the involvement of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway in Inflammation
References
- 1. Bot Verification [chiet.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. In Vitro DPPH• Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Spectroscopic Profile of 4,6-Dimethyl-2-benzopyrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethyl-2-benzopyrone, also known as 4,6-dimethylcoumarin. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Introduction
This compound (C₁₁H₁₀O₂) is a derivative of coumarin, a benzopyrone that consists of a benzene ring fused to a pyrone ring. The structural integrity and purity of this compound are paramount in its applications. Spectroscopic techniques are fundamental in providing detailed molecular-level information. A crystallographic study has confirmed the planar structure of the 4,6-dimethyl-2H-chromen-2-one molecule.[1]
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under ionization.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Major Fragment | Loss of CO (carbonyl group) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the mass spectral analysis of coumarins involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to ensure the separation of the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard technique for generating positive ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
| Proton Type | Expected Chemical Shift (ppm) |
| Methyl Protons (C4-CH₃, C6-CH₃) | 2.0 - 2.5 |
| Vinylic Proton (H3) | 6.0 - 6.5 |
| Aromatic Protons (H5, H7, H8) | 7.0 - 7.8 |
¹³C NMR Spectroscopy
| Carbon Type | Expected Chemical Shift (ppm) |
| Methyl Carbons (C4-CH₃, C6-CH₃) | 15 - 25 |
| Vinylic Carbon (C3) | 110 - 120 |
| Aromatic Carbons | 115 - 155 |
| Carbonyl Carbon (C2) | 160 - 165 |
| Quaternary Carbons (C4, C6, C8a, C4a) | 120 - 155 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found, the expected absorption regions based on its structure are listed below. For comparison, the IR spectrum of a structurally similar compound, 7-(ethylamino)-4,6-dimethyl-2-benzopyrone, shows characteristic peaks for the coumarin core.[2]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (lactone carbonyl) | 1700 - 1750 (strong) |
| C=C (aromatic and vinylic) | 1450 - 1650 |
| C-H (aromatic and vinylic) | 3000 - 3100 |
| C-H (methyl) | 2850 - 3000 |
| C-O (ester) | 1000 - 1300 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the compound is intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull in an oil like Nujol.
-
Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample.
-
Data Processing: The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum, showing the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). A background spectrum (of air or the KBr pellet alone) is typically subtracted to obtain the spectrum of the sample.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
4,6-Dimethyl-2-benzopyrone solubility in different solvents
An In-depth Technical Guide on the Solubility of 4,6-Dimethyl-2-benzopyrone For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of coumarin (also known as 1,2-benzopyrone), belongs to a significant class of lactone compounds widely distributed in nature and extensively synthesized for various applications. Coumarins are recognized for their broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy in therapeutic applications. Understanding the solubility of this compound in different solvents is paramount for its application in drug discovery and development, enabling the design of appropriate delivery systems and facilitating in vitro and in vivo studies.
While extensive quantitative solubility data for the parent compound, coumarin, is available, specific experimental values for this compound are not widely published. However, based on the general characteristics of coumarins, a qualitative assessment of its solubility can be made. Coumarins are generally hydrophobic compounds, demonstrating poor solubility in water but good solubility in protic organic solvents like alcohols.[1] This guide provides a summary of the expected solubility of this compound, a detailed experimental protocol for its precise determination, and visual representations of the experimental workflow and a potential biological mechanism of action.
Solubility Data
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Poor | The hydrophobic nature of the benzopyrone ring limits solubility in aqueous media.[1] |
| Methanol | Polar Protic | Soluble | Coumarins generally dissolve well in alcohols.[1] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for coumarin and its derivatives.[1] |
| 1-Propanol | Polar Protic | Soluble | Expected to be a suitable solvent based on the behavior of coumarins in other alcohols.[1] |
| 2-Propanol | Polar Protic | Soluble | Expected to be a suitable solvent based on the behavior of coumarins in other alcohols.[1] |
| 1-Butanol | Polar Protic | Soluble | Should effectively dissolve the compound due to its alcohol functional group.[1] |
| Acetonitrile | Polar Aprotic | Soluble | Often used as a solvent for coumarin derivatives.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds.[2] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful solvent for many organic molecules, including coumarins.[2] |
| n-Hexane | Nonpolar | Poorly Soluble | The polarity mismatch between the slightly polar coumarin structure and nonpolar hexane would likely result in low solubility. |
Experimental Protocols
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or Erlenmeyer flasks with screw caps
-
Shaking water bath or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking water bath set to a constant temperature (e.g., 298.15 K).
-
Agitate the samples for a sufficient period to reach equilibrium. For coumarins, this can take up to 24 hours.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (e.g., in mol/L or g/L) by taking into account the dilution factor.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the shake-flask method for determining compound solubility.
Potential Biological Pathway: DNA Gyrase Inhibition
Benzopyrone derivatives have been identified as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication.[5][6][7] This makes them attractive candidates for the development of new antimicrobial agents. The following diagram illustrates the simplified mechanism of DNA gyrase inhibition.
References
- 1. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermochemical Properties of 4,6-Dimethyl-2-benzopyrone and Related Coumarins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of benzopyrone derivatives, with a specific focus on the methodologies used for their determination. Due to a lack of available experimental data for 4,6-Dimethyl-2-benzopyrone, this document presents thermochemical data for structurally related coumarin compounds to offer a comparative framework. Detailed experimental protocols for key analytical techniques, including combustion calorimetry, Calvet microcalorimetry, and differential scanning calorimetry, are provided to aid in the design of future studies. Furthermore, this guide touches upon the known biological activities of coumarin derivatives and illustrates a representative signaling pathway influenced by this class of compounds.
Introduction to Benzopyrones and their Significance
Benzopyrones, a class of compounds featuring a benzene ring fused to a pyrone ring, are prevalent in numerous natural products and serve as scaffolds for many pharmaceutical agents. Coumarins, which are 2H-1-benzopyran-2-ones, represent a major subclass of benzopyrones and are recognized for their wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their chemical structure and stability. Understanding the thermochemical properties, such as the enthalpy of formation and sublimation, is crucial for drug design, formulation development, and predicting the bioavailability of these compounds.
This guide aims to provide researchers and drug development professionals with a detailed understanding of the methods employed to determine these critical thermochemical parameters. While specific data for this compound is not currently available in the literature, the presented data on related methyl- and methoxy-substituted coumarins can serve as a valuable reference for estimating its properties and for planning experimental investigations.
Thermochemical Data of Coumarin Derivatives
The following tables summarize the available experimental thermochemical data for coumarin and several of its methylated and methoxylated derivatives. This data provides a basis for understanding how substitutions on the benzopyrone core influence its energetic properties.
Table 1: Standard Molar Enthalpy of Formation in the Crystalline Phase (ΔfHm°(cr)) at 298.15 K
| Compound | Formula | ΔfHm°(cr) (kJ·mol-1) |
| Coumarin | C9H6O2 | -253.1 ± 1.3[3] |
| 7-Hydroxy-4-methylcoumarin | C10H8O3 | -540.8 ± 2.6[4] |
| 7-Ethoxy-4-methylcoumarin | C12H12O3 | -545.4 ± 3.6[4] |
| 6-Methoxy-4-methylcoumarin | C11H10O3 | -488.0 ± 2.7[4] |
| 7-Methoxycoumarin | C10H8O3 | -419.8 ± 2.3 |
Data for 7-Methoxycoumarin was calculated from its reported gas-phase enthalpy of formation and enthalpy of sublimation.
Table 2: Standard Molar Enthalpy of Sublimation (ΔsubHm°) and Gas-Phase Enthalpy of Formation (ΔfHm°(g)) at 298.15 K
| Compound | Formula | ΔsubHm° (kJ·mol-1) | ΔfHm°(g) (kJ·mol-1) |
| Coumarin | C9H6O2 | 90.3 ± 0.5[3] | -163.4 ± 3.3[5] |
| 7-Methoxycoumarin | C10H8O3 | 98.2 ± 1.6 | -321.6 ± 2.8[5] |
Experimental Protocols for Thermochemical Characterization
The determination of thermochemical properties relies on precise calorimetric measurements. The following sections detail the methodologies for the key experimental techniques used to obtain the data presented above.
Static Bomb Combustion Calorimetry
This technique is used to determine the standard molar enthalpy of combustion (ΔcHm°), from which the standard molar enthalpy of formation (ΔfHm°) in the crystalline state can be derived.
Methodology:
-
A pellet of the sample (typically 0.5 to 1.0 g) is placed in a platinum crucible within a calorimetric bomb.
-
A cotton thread fuse is positioned to make contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 3.04 MPa.
-
A known mass of distilled water is added to the bomb to ensure saturation of the internal atmosphere.
-
The bomb is placed in an isoperibol calorimeter containing a known mass of water.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electrical current through the fuse.
-
The temperature change of the water in the calorimeter is recorded until a final steady state is reached.
-
The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.
-
The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid from residual atmospheric nitrogen.[6]
Calvet Microcalorimetry
Calvet microcalorimetry is a high-sensitivity technique used to measure the standard molar enthalpy of sublimation (ΔsubHm°) by determining the heat flow associated with the phase transition from solid to gas.
Methodology:
-
A small amount of the sample is placed in a Knudsen effusion cell, which has a small orifice.
-
The cell is placed inside the Calvet microcalorimeter at a constant temperature (T = 298.15 K).
-
The heat flow associated with the sublimation of the sample is measured over time.
-
The standard molar enthalpy of sublimation is calculated from the integrated heat flow and the mass of the sublimated sample, which is determined by weighing the cell before and after the experiment.[5]
Differential Scanning Calorimetry (DSC)
DSC is a versatile thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the enthalpy of fusion (ΔfusH) and heat capacity (Cp).
Methodology:
-
A small, known mass of the sample is hermetically sealed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 10 K·min-1) under a controlled atmosphere (e.g., nitrogen flow of 50 cm3·min-1).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.[6]
-
Heat capacity is determined by comparing the heat flow of the sample to that of a known standard, such as sapphire.[6]
Visualization of Experimental and Logical Workflows
Experimental Workflow for Thermochemical Analysis
The following diagram illustrates the typical workflow for the experimental determination of the gas-phase enthalpy of formation for a benzopyrone derivative.
Caption: Workflow for determining gas-phase enthalpy of formation.
Biological Activity and Signaling Pathways of Coumarins
Coumarin derivatives are known to interact with various biological targets, influencing multiple signaling pathways. Their anticancer effects, for example, are often attributed to the induction of apoptosis (programmed cell death) and modulation of pathways that control cell proliferation and survival.[1]
The diagram below illustrates a generalized signaling pathway that can be modulated by bioactive compounds like coumarins, leading to an anticancer effect.
Caption: Generalized signaling pathway modulated by coumarin derivatives.
Conclusion
While direct thermochemical data for this compound remains to be determined, this guide provides the necessary framework for such an investigation. The comparative data from related coumarin derivatives offer valuable insights into the expected energetic properties. The detailed experimental protocols for combustion calorimetry, Calvet microcalorimetry, and differential scanning calorimetry serve as a practical resource for researchers aiming to characterize novel benzopyrone compounds. A deeper understanding of the thermochemical properties of these molecules is essential for advancing their development as potential therapeutic agents. Future experimental work is needed to fill the data gap for this compound and to further elucidate the structure-property relationships within this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 4,6-Dimethyl-2-benzopyrone: A Technical Guide
Introduction
4,6-Dimethyl-2-benzopyrone, a member of the coumarin family, presents a compelling scaffold for novel drug discovery and development. Coumarins, a class of benzopyrone-containing natural products, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The strategic placement of methyl groups at the 4 and 6 positions of the benzopyrone core can significantly influence its biological profile, offering opportunities for the development of targeted therapeutics. This technical guide provides an in-depth analysis of potential research areas for this compound, summarizing key data, outlining experimental protocols, and visualizing relevant pathways to aid researchers, scientists, and drug development professionals in their exploratory efforts.
Core Research Areas
The primary areas for future research on this compound can be categorized into three main domains: Anticancer Activity , Anti-inflammatory Effects , and Antioxidant Potential .
Anticancer Activity
The coumarin scaffold is a well-established pharmacophore in the design of anticancer agents. Research into this compound could focus on its cytotoxic effects against various cancer cell lines, with a particular emphasis on colorectal carcinoma, and elucidation of the underlying molecular mechanisms.
Quantitative Data on Related Compounds:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Plastoquinone Analogue AQ-12 | HCT-116 | MTT | 5.11 ± 2.14 | [1] |
| Cisplatin | HCT-116 | MTT | 23.68 ± 6.81 | [1] |
| Aglaforbesin Derivative | HCT-116 | MTT | 1.13 ± 0.07 µg/mL | [2] |
| Doxorubicin | HCT-116 | - | 73.50 | [3] |
Potential Signaling Pathways to Investigate:
Coumarin derivatives have been shown to modulate key signaling pathways involved in cancer progression. For this compound, research should be directed towards its impact on the PI3K/Akt and NF-κB pathways, both of which are critical in cell survival, proliferation, and inflammation-associated cancers.[4][5][6]
Experimental Protocols:
-
MTT Assay for Cytotoxicity: A detailed protocol for assessing the cytotoxic effects of this compound on HCT-116 cells is provided below.
-
Western Blot Analysis: To investigate the modulation of PI3K/Akt and NF-κB signaling pathways.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. The anti-inflammatory potential of this compound represents a significant area of research.
Quantitative Data on Related Compounds:
Specific data on the COX-2 inhibitory activity of this compound is limited. However, the anti-inflammatory properties of other coumarin derivatives suggest its potential as a COX-2 inhibitor.
| Compound | Enzyme | Assay | IC50 (µM) | Reference |
| Coumarin-Thiazoline/Thiazolidinone Derivatives | COX-2 | In vitro | 0.31 - 0.78 | [7] |
| Celecoxib | COX-2 | In vitro | - | [7] |
| Coumarin Derivative 2f | - | Nitric Oxide Inhibition | 11.2 | [8] |
Potential Signaling Pathways to Investigate:
The anti-inflammatory effects of coumarins are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][10]
Experimental Protocols:
-
COX-2 Inhibition Assay: A protocol to evaluate the direct inhibitory effect of this compound on the COX-2 enzyme.
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To assess its ability to suppress inflammatory responses in a cellular model.
Antioxidant Potential
The ability of coumarins to scavenge free radicals and reduce oxidative stress is another promising avenue for research. The antioxidant properties of this compound could be beneficial in conditions associated with oxidative damage.
Quantitative Data on Related Compounds:
| Compound | Assay | IC50 (µM) | Reference |
| Coumarin Compound I | DPPH | 799.83 | [11] |
| Coumarin Compound II | DPPH | 712.85 | [11] |
| Coumarin Compound III | DPPH | 872.97 | [11] |
| Ascorbic Acid (Standard) | DPPH | 829.85 | [11] |
Experimental Protocols:
-
DPPH Radical Scavenging Assay: A standard and straightforward method to determine the antioxidant capacity of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
Reaction: 3,5-Dimethylphenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15, to yield this compound.[12][13][14]
Detailed Experimental Protocols
Synthesis of this compound via Pechmann Condensation (Conventional Heating)
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylphenol (1 equivalent) in a minimal amount of ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as NMR and Mass Spectrometry.
MTT Assay for Cytotoxicity on HCT-116 Cells
Materials:
-
HCT-116 human colorectal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[15]
DPPH Radical Scavenging Assay
Materials:
-
This compound (dissolved in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare different concentrations of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[11][16]
In Vitro COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (dissolved in a suitable solvent)
-
Celecoxib (as a positive control)
-
Assay buffer and detection reagents (e.g., EIA-based kit)
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of this compound or celecoxib for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period to allow for prostaglandin synthesis.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA-based method.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.[7][17]
Visualizations
Logical Workflow for Investigating this compound
Caption: A logical workflow for the synthesis, biological evaluation, and mechanistic investigation of this compound.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: A potential mechanism of anti-inflammatory action for this compound via inhibition of the NF-κB signaling pathway.
Potential Anticancer Signaling Pathway of this compound
Caption: A potential mechanism of anticancer action for this compound via inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound holds considerable promise as a lead compound for the development of novel therapeutic agents. The outlined research areas provide a roadmap for a comprehensive investigation into its pharmacological properties. Future research should prioritize obtaining specific quantitative data on its biological activities and exploring its efficacy in in vivo models of cancer and inflammation. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of a library of related derivatives, could lead to the identification of compounds with enhanced potency and selectivity. The detailed protocols and visualized pathways presented in this guide are intended to facilitate these research endeavors and accelerate the translation of this promising scaffold into clinically relevant applications.
References
- 1. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. carcinogenesis.com [carcinogenesis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-2-benzopyrone
Abstract
This document provides a detailed protocol for the synthesis of 4,6-dimethyl-2-benzopyrone, a member of the isocoumarin class of compounds which are of significant interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the oxidation of a simple precursor, 3,4-dimethylacetophenone, to form the key intermediate 2-acetyl-4-methylbenzoic acid. Subsequent acid-catalyzed intramolecular cyclization yields the target compound. This method offers a straightforward and efficient route to this compound, and the protocols are designed to be readily implemented in a standard organic synthesis laboratory setting.
Introduction
Isocoumarins, also known as 1H-2-benzopyran-1-ones, are a class of naturally occurring lactones that exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The substituent pattern on the benzopyrone core is crucial for its biological function, making the development of versatile synthetic routes to specifically substituted isocoumarins an important endeavor for researchers in drug development. This compound is a valuable scaffold for further chemical modification to generate libraries of potential therapeutic agents. The following protocol details a reliable and reproducible method for its synthesis from readily available starting materials.
Overall Reaction Scheme
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Acetyl-4-methylbenzoic Acid
This protocol is adapted from a patented procedure for the oxidation of 3,4-dimethylacetophenone.[1][2]
Materials and Reagents:
-
3,4-Dimethylacetophenone
-
Hydrogen peroxide (30% aqueous solution)
-
Catalyst (e.g., a transition metal complex as described in the cited literature)
-
Polar organic solvent (e.g., acetonitrile or ethanol)
-
Saturated sodium sulfite solution
-
Ethyl acetate
-
Toluene
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylacetophenone in the chosen polar organic solvent.
-
Add the catalyst to the solution.
-
Slowly add the 30% hydrogen peroxide solution to the reaction mixture. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.
-
Heat the reaction mixture to the specified temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench any excess hydrogen peroxide by the careful addition of a saturated sodium sulfite solution.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetyl-4-methylbenzoic acid by recrystallization from a suitable solvent such as toluene to yield a solid product.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the acid-catalyzed intramolecular cyclization of 2-acylbenzoic acids.
Materials and Reagents:
-
2-Acetyl-4-methylbenzoic acid
-
Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a solid-supported acid)
-
High-boiling point inert solvent (optional, can be performed neat)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Apparatus for work-up and extraction
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography or recrystallization)
Procedure:
-
Place 2-acetyl-4-methylbenzoic acid in a round-bottom flask.
-
Add the acid catalyst. The reaction can be run neat or in a high-boiling point solvent.
-
Heat the mixture with stirring. The reaction temperature will depend on the catalyst used and should be optimized. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product from the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.
Data Presentation
| Parameter | 2-Acetyl-4-methylbenzoic acid | This compound |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₁H₁₀O₂ |
| Molecular Weight | 178.18 g/mol | 174.19 g/mol |
| Physical State | Solid | Solid |
| Melting Point | Not specified in search results | 152 °C[3] |
| Boiling Point | Not specified in search results | 311.3 °C (Predicted)[3] |
| Yield | 50-62% (recrystallized)[2] | Not specified in search results |
| ¹H NMR (CDCl₃, δ) | Not available in search results | Not available in search results |
| ¹³C NMR (CDCl₃, δ) | Not available in search results | Not available in search results |
| IR (KBr, cm⁻¹) | Not available in search results | Not available in search results |
Visualizations
Figure 2: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
Strong acids such as sulfuric acid are corrosive and should be handled with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The described two-step synthesis provides an effective method for the preparation of this compound from simple precursors. The protocols are detailed to facilitate their adoption by researchers in the fields of organic synthesis and medicinal chemistry. Further optimization of reaction conditions, particularly for the cyclization step, may lead to improved yields. The synthesized this compound can serve as a key building block for the development of novel compounds with potential therapeutic applications.
References
Synthesis of 4,6-Dimethyl-2-benzopyrone: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4,6-Dimethyl-2-benzopyrone, also known as 4,6-dimethylcoumarin. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis is achieved via the Pechmann condensation, a classic and efficient method for the preparation of coumarins, involving the reaction of m-cresol and ethyl acetoacetate in the presence of an acid catalyst. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic compounds found in many plants.[1] They form the core structure of numerous natural products and synthetic compounds with diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial activities. The synthesis of substituted coumarins is a key area of research in organic and medicinal chemistry.
The Pechmann condensation is a widely employed method for synthesizing coumarins from simple and readily available starting materials.[1] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. The general mechanism proceeds through transesterification, intramolecular cyclization, and subsequent dehydration.
This protocol details the synthesis of this compound from m-cresol and ethyl acetoacetate. The methyl group at position 6 of the coumarin originates from the methyl group of m-cresol, while the methyl group at position 4 is derived from ethyl acetoacetate.
Experimental Protocol
Materials and Equipment
Reagents:
-
m-Cresol (99%)
-
Ethyl acetoacetate (99%)
-
Sulfuric acid (concentrated, 98%) or Amberlyst-15 ion-exchange resin
-
Ethanol (95% or absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-cresol (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred reaction mixture in an ice bath to control the initial exothermic reaction. Alternatively, a solid acid catalyst like Amberlyst-15 (5 g) can be used for a more environmentally benign procedure.[2]
-
Reaction: Heat the mixture to 100-130°C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring.
-
Precipitation and Filtration: A solid precipitate of crude this compound will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Neutralization: Wash the solid product on the filter with cold deionized water until the washings are neutral to litmus paper. Subsequently, wash with a small amount of cold saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a final wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as crystalline needles.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Data Presentation
| Parameter | Value |
| Starting Material 1 | m-Cresol |
| Molar Mass ( g/mol ) | 108.14 |
| Amount (g) | 10.8 |
| Moles (mol) | 0.1 |
| Starting Material 2 | Ethyl acetoacetate |
| Molar Mass ( g/mol ) | 130.14 |
| Amount (g) | 13.0 |
| Moles (mol) | 0.1 |
| Catalyst | Conc. H₂SO₄ or Amberlyst-15 |
| Reaction Temperature | 100-130 °C |
| Reaction Time | 4-6 hours |
| Product | This compound |
| Molar Mass ( g/mol ) | 174.19 |
| Theoretical Yield (g) | 17.42 |
| Typical Yield Range | 60-80% (Varies with catalyst and conditions) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Pechmann Condensation
The synthesis of this compound via Pechmann condensation follows a well-established three-step mechanism:
-
Transesterification: The first step involves the acid-catalyzed transesterification between the hydroxyl group of m-cresol and the ester carbonyl of ethyl acetoacetate.
-
Intramolecular Hydroxyalkylation (Cyclization): The activated aromatic ring of the phenol then attacks the ketone carbonyl of the β-ketoester in an intramolecular electrophilic aromatic substitution reaction to form a cyclic intermediate.
-
Dehydration: The final step is the acid-catalyzed dehydration of the cyclic alcohol intermediate, which results in the formation of the α,β-unsaturated lactone, yielding the final coumarin product.
Caption: Mechanism of the Pechmann condensation for coumarin synthesis.
References
Application Notes and Protocols for Utilizing 4,6-Dimethyl-2-benzopyrone in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-benzopyrone, a derivative of the coumarin scaffold, represents a class of compounds with significant potential in anticancer research. Coumarins and their derivatives have demonstrated a wide range of pharmacological activities, including antiproliferative and cytotoxic effects against various cancer cell lines. These compounds often exert their activity through the induction of apoptosis and cell cycle arrest, making them promising candidates for the development of novel chemotherapeutic agents. This document provides detailed application notes and experimental protocols for the assessment of the cytotoxic effects of this compound.
Mechanism of Action
While the specific mechanisms of this compound are still under investigation, studies on structurally related coumarin derivatives suggest several potential pathways for its cytotoxic activity. Many coumarin compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of key signaling molecules such as caspases and Bcl-2 family proteins.[1][2] Furthermore, coumarins have been observed to cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation. Some benzopyrone derivatives have also been found to target metabolic and survival pathways in cancer cells.[3]
Data Presentation
The following table summarizes the cytotoxic activity of various coumarin derivatives, providing a reference for the potential efficacy of this compound against different cancer cell lines.
| Compound | Cell Line | Assay | IC50/LD50 (µM) | Exposure Time (h) | Reference |
| Benzopyranone Derivative 6 | A549 (Lung Cancer) | Crystal Violet | 5.0 | 48 | [4][5] |
| Benzopyranone Derivative 9 | A549 (Lung Cancer) | Crystal Violet | 5.83 | 48 | [4][5] |
| Benzopyranone Derivative 6 | LL47 (Normal Lung) | Crystal Violet | 20.4 | 48 | [4][5] |
| SIMR1281 (Benzopyrane Derivative) | Various Cancer Cell Lines | Not Specified | 0.66 - 5.5 | Not Specified | [3] |
| Coumarin-Palladium(II) Complex C1 | HeLa (Cervical Cancer) | MTT | 30.44 | 24 | [6] |
| Coumarin-Palladium(II) Complex C2 | HeLa (Cervical Cancer) | MTT | 24.55 | 24 | [6] |
| Coumarin-acrylamide hybrid 6e | HepG2 (Liver Cancer) | MTT | 1.88 | 48 | [7] |
| Benzylidene coumarin derivative 5 | PC-3 (Prostate Cancer) | Not Specified | 3.56 | Not Specified | [8] |
| Benzylidene coumarin derivative 4b | PC-3 (Prostate Cancer) | Not Specified | 8.99 | Not Specified | [8] |
| Benzylidene coumarin derivative 4a | PC-3 (Prostate Cancer) | Not Specified | 10.22 | Not Specified | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO without the compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 2: Crystal Violet Assay for Cytotoxicity
This assay is another simple and effective method for quantifying cell viability by staining the DNA of adherent cells.[5]
Materials:
-
This compound
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Phosphate-Buffered Saline (PBS)
-
Sorensen's solution (0.1 M sodium citrate in 50% ethanol)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 10 minutes to fix the cells.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the plate with distilled water until the excess stain is removed.
-
Dye Solubilization: Add 100 µL of Sorensen's solution to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol.
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Putative apoptotic signaling pathway.
References
- 1. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsdjournal.org [rsdjournal.org]
- 9. Cytotoxic effects, alkylating properties and molecular modelling of coumarin derivatives and their phosphonic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dimethyl-2-benzopyrone and its Analogue Coumarin 6 as Fluorescent Probes
Disclaimer: Direct experimental data on the application of 4,6-Dimethyl-2-benzopyrone as a fluorescent probe is limited in publicly available scientific literature. Therefore, these application notes utilize Coumarin 6 , a structurally related dimethyl-substituted coumarin derivative, as a representative fluorescent probe. The provided data and protocols are based on the well-documented properties and applications of Coumarin 6 and are intended to serve as a comprehensive guide for researchers interested in the use of dimethyl-substituted benzopyrones in fluorescence-based assays.
Introduction
Coumarins are a class of benzopyrone compounds renowned for their fluorescent properties, including high quantum yields and sensitivity to the local environment. These characteristics make them valuable tools in biological and chemical research. This compound, a member of this family, and its analogue Coumarin 6, are lipophilic dyes that readily permeate cell membranes. Their fluorescence is highly dependent on the polarity of their microenvironment, making them excellent probes for staining nonpolar cellular compartments and for tracking nanoparticles in drug delivery systems. This document provides an overview of the photophysical properties, key applications, and detailed experimental protocols for the use of Coumarin 6 as a fluorescent probe.
Photophysical Properties
The fluorescence characteristics of Coumarin 6 are influenced by the solvent environment. The key photophysical parameters are summarized in the table below.
| Property | Value | Solvent |
| Excitation Maximum (λex) | ~450-460 nm | DMSO, Ethanol |
| Emission Maximum (λem) | ~501-505 nm | Ethanol |
| Molar Extinction Coefficient | 54,000 cm⁻¹M⁻¹ at 459.2 nm | Ethanol |
| Fluorescence Quantum Yield (Φ) | 0.78 | Ethanol |
| Fluorescence Lifetime (τ) | Varies with solvent polarity | - |
Applications
Coumarin 6 has been successfully employed in a variety of applications, primarily leveraging its lipophilic nature and bright fluorescence.
-
Lipid Droplet and Cell Membrane Imaging: Due to its hydrophobicity, Coumarin 6 selectively accumulates in nonpolar environments within cells, such as lipid droplets and cell membranes. This allows for clear visualization and tracking of these organelles in living cells.[1][2][3]
-
Nanoparticle Tracking and Drug Delivery Studies: Coumarin 6 is widely used as a fluorescent label for encapsulating within nanoparticles (e.g., PLGA, solid lipid nanoparticles) to study their cellular uptake, intracellular trafficking, and biodistribution in vitro and in vivo.[4][5][6]
-
Fluorescence Microscopy Standard: With its stable and well-characterized fluorescence, Coumarin 6 can be used as a reference standard in fluorescence microscopy.
Experimental Protocols
Materials:
-
Coumarin 6 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out a precise amount of Coumarin 6 powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of 1-5 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For working solutions, the stock can be diluted in an appropriate solvent like ethanol or directly in the cell culture medium.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Coumarin 6 stock solution (1 mg/mL in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Protocol:
-
Prepare a working solution of Coumarin 6 by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Coumarin 6 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells two to three times with PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope.
This protocol provides a general guideline for encapsulating Coumarin 6 into polymeric nanoparticles, such as those made from PLGA.
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
Coumarin 6
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Homogenizer or sonicator
-
Centrifuge
Protocol:
-
Dissolve a specific amount of PLGA and a smaller amount of Coumarin 6 in DCM to form the organic phase.
-
Prepare the aqueous phase containing PVA.
-
Add the organic phase to the aqueous phase while homogenizing or sonicating to create an oil-in-water emulsion.
-
Continue homogenization/sonication for a few minutes to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated Coumarin 6.
-
Resuspend the nanoparticle pellet in a suitable buffer or medium for cell uptake experiments.
Signaling Pathways and Interpretation
Coumarin 6 does not directly participate in or report on specific signaling pathways. Instead, its fluorescence provides information about the localization and dynamics of the structures it labels.
-
Lipid Droplet Dynamics: Changes in the number, size, and localization of lipid droplets stained with Coumarin 6 can be indicative of cellular metabolic states, such as lipid accumulation under oleic acid stimulation or lipophagy.
-
Nanoparticle Trafficking: When used to label nanoparticles, the pathway of the fluorescent signal within the cell can elucidate the mechanism of nanoparticle uptake (e.g., endocytosis) and subsequent intracellular fate (e.g., lysosomal trafficking). The colocalization of Coumarin 6-labeled nanoparticles with specific organelle markers can provide insights into these pathways.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Check the filter sets and excitation/emission wavelengths on the microscope.
-
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Ensure thorough washing after incubation.
-
Use a phenol red-free medium for imaging.
-
-
Photobleaching:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use an anti-fade mounting medium for fixed cells.
-
Safety Precautions
-
Always handle Coumarin 6 and organic solvents in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of Lipid Droplets in Living Cells and Fatty Livers of Mice Based on the Fluorescence of π-Extended Coumarin Using Fluorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-Dimethyl-2-benzopyrone as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethyl-2-benzopyrone (also known as 4,6-dimethylcoumarin) as a key intermediate in the synthesis of pharmacologically active compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades.
Introduction
This compound is a member of the coumarin family, a class of benzopyrone compounds widely recognized for their diverse biological activities.[1] The structural scaffold of this compound, featuring a fused benzene and α-pyrone ring with methyl substitutions, offers a unique platform for the synthesis of novel drug candidates with potential applications in oncology and infectious diseases. Its reactivity allows for various chemical modifications, making it a valuable building block in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and optimizing synthetic reactions.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 5631-64-1 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148-151 °C |
| Boiling Point | 316.8 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents such as ethanol, DMSO, and DMF. |
Synthesis of this compound
The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins, including this compound. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.
Experimental Protocol: Pechmann Condensation for this compound
Materials:
-
m-Cresol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, slowly add concentrated sulfuric acid to a pre-cooled mixture of m-cresol and ethyl acetoacetate with constant stirring.
-
Maintain the temperature of the reaction mixture between 0-5 °C using an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly into ice-cold water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 75-85%
Application in the Synthesis of Anticancer Agents
While direct synthesis of approved drugs from this compound is not extensively documented, its structural analogs serve as crucial starting materials for potent anticancer agents. The following section details the synthesis of novel benzopyrone derivatives with significant growth inhibitory activity against various cancer cell lines, based on a closely related starting material, 3-benzyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one. This provides a strong rationale and a methodological template for the derivatization of this compound.
Synthesis of Schiff's Base Derivatives with Anticancer Activity
The synthesis involves a multi-step process starting from a substituted benzopyrone, leading to the formation of Schiff's base derivatives. These derivatives have shown promising results in anticancer screenings.
Synthetic Workflow:
Caption: Synthetic workflow for the preparation of anticancer Schiff's base derivatives from a substituted dimethylbenzopyrone.
Experimental Protocol: Synthesis of 2-(3-Benzyl-4,8-dimethyl-2-oxo-2H-benzopyran-7-yl)oxy-N'-(4-methoxybenzylidene)acetohydrazide
This protocol is adapted from the synthesis of related anticancer compounds and illustrates a potential derivatization strategy for this compound.[2]
Step 1: Synthesis of the Ester Derivative
-
A mixture of 3-benzyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one (0.1 mol), anhydrous potassium carbonate (0.2 mol), and ethyl chloroacetate (0.12 mol) in dry acetone (200 mL) is heated under reflux with stirring for 24 hours.[2]
-
The mixture is cooled, filtered, and the residue is washed with acetone.
-
The combined filtrate is concentrated to yield the crude ester, which is then recrystallized from ethanol.
Step 2: Synthesis of the Acid Hydrazide
-
A mixture of the ester from Step 1 (0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in ethanol (30 mL) is heated under reflux for 2 hours.[2]
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from acetic acid.
Step 3: Synthesis of the Schiff's Base
-
A mixture of the acid hydrazide from Step 2 (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) in ethanol (20 mL) containing a few drops of glacial acetic acid is heated under reflux for 18-24 hours.[2]
-
The solvent is removed under vacuum, and the residue is crystallized from ethanol to yield the final product.
Quantitative Data for Synthesized Derivatives
The following table summarizes the quantitative data for representative Schiff's base derivatives synthesized from a related dimethylbenzopyrone precursor.[2]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4a | C₂₉H₂₉N₃O₄ | 25 | 64-67 |
| 4b | C₂₈H₂₆N₂O₅ | 71 | 221-223 |
| 4c | C₃₀H₃₀N₂O₇ | 86 | 140-142 |
Note: The synthesis starting from this compound would require initial functionalization, for example, hydroxylation or halogenation of the benzene ring, to enable the subsequent reaction steps.
Potential Biological Targets and Signaling Pathways
Derivatives of benzopyrones have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3] While a specific signaling pathway for derivatives of this compound is not yet fully elucidated, related coumarin compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
This proposed mechanism suggests that derivatives of this compound could potentially inhibit key kinases like PI3K or Akt, leading to a downstream reduction in cell proliferation and survival, ultimately inducing apoptosis in cancer cells. Further structure-activity relationship (SAR) studies are necessary to optimize the inhibitory activity and selectivity of these compounds.
Conclusion
This compound represents a promising and versatile intermediate for the synthesis of novel drug candidates. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemists. The demonstrated anticancer activity of structurally related compounds highlights the potential of this compound derivatives as a basis for the development of new therapeutic agents. Future research should focus on the targeted synthesis and biological evaluation of a library of derivatives to explore their full therapeutic potential and elucidate their precise mechanisms of action.
References
Application Notes and Protocols for 4,6-Dimethyl-2-benzopyrone Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-benzopyrone, also known as 4,6-dimethylcoumarin, is a member of the coumarin family of compounds. Coumarins are a significant class of naturally occurring benzopyrone derivatives that have garnered considerable interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions of these compounds. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀O₂ | [1][2] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | 152 °C | [1] |
| Boiling Point | 311.3±21.0 °C (Predicted) | [1] |
| Density | 1.150±0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
General Solubility of Coumarin Derivatives:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly effective solvent for dissolving coumarin derivatives to prepare high-concentration stock solutions for in vitro assays.
-
Ethanol (EtOH): Ethanol is another suitable solvent, although it may not achieve the same high concentrations as DMSO for all coumarin derivatives.
-
Methanol (MeOH): Methanol can also be used, with solubility characteristics similar to ethanol.
-
Water: this compound is expected to have low solubility in water.
For most in vitro biological assays, a high-concentration stock solution is prepared in 100% DMSO and then serially diluted in the appropriate aqueous-based culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that would affect the biological system (typically <0.5% or <0.1%).
Experimental Protocols for Stock Solution Preparation
Safety Precautions: this compound is known to cause serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Handle the compound in a well-ventilated area or a chemical fume hood.
Materials and Reagents
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Ethanol (EtOH), absolute
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
General Protocol for Preparing a High-Concentration Stock Solution
This protocol provides a general method for preparing a stock solution. The final concentration should be adjusted based on experimental needs and the solubility of the compound in the chosen solvent.
-
Determine the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution.
-
Calculate the required mass of this compound.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM (0.01 mol/L) stock in 1 mL (0.001 L): Mass (g) = 0.01 mol/L x 0.001 L x 174.20 g/mol = 0.001742 g = 1.742 mg
-
-
Weigh the calculated amount of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO). For the example above, add 1 mL of DMSO.
-
Dissolve the compound completely. Vortex the solution vigorously until the solid is fully dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible precipitate.
-
Label the tube or vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution appropriately. (See Section 5).
Example Protocol for Preparing a 1 mg/mL Stock Solution in DMSO
Based on protocols used for other coumarin derivatives in research, a 1 mg/mL stock solution is a common starting point for in vitro assays.[3]
-
Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in an amber, airtight container.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 6 months | For short to medium-term storage. |
| -80°C | Up to 12 months or longer | For long-term storage. |
Important Storage Guidelines:
-
Store stock solutions in amber or opaque containers to protect the compound from light, as many organic compounds are light-sensitive.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
-
Ensure containers are tightly sealed to prevent solvent evaporation and contamination.
Application in Research: An Experimental Workflow Example
Stock solutions of this compound are utilized in a variety of in vitro assays to assess its biological activity. A common application for coumarin derivatives is in cancer research. The following diagram illustrates a typical workflow for screening the cytotoxic effects of this compound on cancer cell lines.
Signaling Pathway Context
Coumarin derivatives have been investigated for their effects on various cellular signaling pathways implicated in diseases like cancer. One such critical pathway is the EGFR/PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth. The diagram below provides a simplified representation of this signaling cascade, which could be a potential target for this compound.
References
Application Notes: In Vitro Evaluation of Benzopyrone Derivatives as DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzopyrones, a class of heterocyclic compounds also known as coumarins, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] One of the key mechanisms underlying their antimicrobial effects is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3][4][5] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for bacterial survival.[5] Its B subunit (GyrB) possesses ATPase activity, which is a prime target for inhibitory compounds.[6]
This document provides detailed protocols and data presentation for the in vitro evaluation of benzopyrone derivatives as inhibitors of DNA gyrase. While specific experimental data for 4,6-Dimethyl-2-benzopyrone is not extensively available in the current literature, this application note utilizes data from a representative benzopyrone derivative, compound 8d from a recent study, to illustrate the application of these assays.[3][6] The methodologies described herein are broadly applicable to the screening and characterization of novel benzopyrone-based antimicrobial candidates.
Quantitative Data Summary
The inhibitory potential of a representative benzopyrone derivative (compound 8d) against E. coli DNA gyrase was quantified by determining its half-maximal inhibitory concentration (IC50). The results are summarized in the table below, alongside data for the well-known DNA gyrase inhibitors novobiocin and ciprofloxacin for comparison.
| Compound | Target | IC50 (µM) | Reference Compounds | IC50 (µM) |
| Benzopyrone Derivative (8d) | DNA Gyrase B | 0.76 | Novobiocin | 0.41 |
| Ciprofloxacin | 2.72 | |||
| Data sourced from a study on benzopyrone-based DNA gyrase inhibitors.[3][6] |
Mechanism of Action: DNA Gyrase Inhibition
The primary mechanism of action for the antimicrobial activity of the studied benzopyrone derivatives is the inhibition of the DNA gyrase B subunit. This inhibition is competitive with ATP, preventing the enzyme from performing its essential DNA supercoiling function. This ultimately leads to the disruption of DNA replication and bacterial cell death.
Experimental Protocols
In Vitro DNA Gyrase Supercoiling Inhibitory Assay
This assay measures the ability of a test compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase (containing GyrA and GyrB subunits)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM ATP, 50% glycerol)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Reference inhibitors (Novobiocin, Ciprofloxacin)
-
Nuclease-free water
-
DNA Loading Dye (6X)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)
-
1 µL of test compound at various concentrations (or DMSO for control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
1 µL of E. coli DNA Gyrase (1 unit)
-
-
Include a "no enzyme" control (replace enzyme with water) and a "vehicle" control (DMSO).
-
-
Incubation:
-
Mix gently and incubate the reactions at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize under UV light.
-
Capture an image of the gel. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities for supercoiled and relaxed DNA using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the key steps in the DNA gyrase supercoiling inhibitory assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publicatt.unicatt.it [publicatt.unicatt.it]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dimethyl-2-benzopyrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,6-Dimethyl-2-benzopyrone.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, primarily synthesized via Pechmann condensation.
Issue 1: Low yield after recrystallization.
| Possible Cause | Solution |
| Excessive solvent use: The most common reason for low recovery is using too much solvent, leading to a significant portion of the product remaining in the mother liquor. | Action: Reduce the solvent volume by gentle heating or under a stream of inert gas until the solution is saturated. Allow it to cool again. To check for product in the mother liquor, spot a small amount on a watch glass and let it evaporate; a significant solid residue indicates product loss. |
| Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at low temperatures. | Action: Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for coumarins include ethanol/water or ethyl acetate/hexane mixtures.[1] |
| Premature crystallization: The compound crystallizes too quickly, trapping impurities and reducing the isolated yield of pure product. | Action: Ensure the dissolution flask is not cooled too rapidly. Insulate the flask to allow for slow cooling, which promotes the formation of purer crystals. |
| Incomplete reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture. | Action: Before purification, assess the crude product's composition using Thin Layer Chromatography (TLC) or another analytical method to confirm the presence of the desired product. |
Issue 2: Oily precipitate instead of crystals during recrystallization.
| Possible Cause | Solution |
| High concentration of impurities: Unreacted starting materials (e.g., 3,5-dimethylphenol, ethyl acetoacetate) or side products can act as a eutectic mixture, preventing crystallization. | Action: Attempt a pre-purification step. If the crude product is highly impure, consider column chromatography before recrystallization. |
| Supersaturation: The solution is too concentrated, leading to the product "oiling out" before it can form a crystalline lattice. | Action: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal of this compound can also encourage crystallization. |
| Incorrect solvent polarity: The chosen solvent may not be ideal for inducing crystallization of this specific compound. | Action: Experiment with different solvent systems. A common technique is to dissolve the crude product in a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (like hexane or pentane) until turbidity is observed, then allow to cool. |
Issue 3: Poor separation during column chromatography.
| Possible Cause | Solution |
| Inappropriate mobile phase: The solvent system is either too polar, causing all compounds to elute quickly, or not polar enough, resulting in no movement of the compounds. | Action: Develop an appropriate mobile phase using TLC. The ideal solvent system will give a Retention Factor (Rf) of 0.2-0.4 for this compound. A common mobile phase for coumarins is a mixture of hexane and ethyl acetate.[2] |
| Column overloading: Too much crude product is loaded onto the column, leading to broad bands and poor separation. | Action: As a general rule, the amount of crude product should be about 1-2% of the weight of the stationary phase (silica gel). |
| Improper column packing: Air bubbles or channels in the stationary phase lead to uneven flow of the mobile phase and poor separation. | Action: Ensure the silica gel is packed uniformly as a slurry with the initial mobile phase. The top of the silica bed should be level. |
| Sample solubility issues: The crude product is not fully dissolved before loading or precipitates at the top of the column. | Action: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, "dry loading" can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Pechmann condensation?
A1: The most likely impurities are unreacted starting materials, which include 3,5-dimethylphenol and ethyl acetoacetate. Additionally, side products from self-condensation of ethyl acetoacetate or alternative cyclization pathways can be present. The acidic catalyst (e.g., sulfuric acid) must also be completely removed.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For coumarin-type compounds, a mixture of ethanol and water is a common and effective recrystallization solvent system.[1] Start by dissolving the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. Alternatively, an ethyl acetate/hexane system can be effective.
Q3: How can I monitor the progress of my column chromatography purification?
A3: The progress can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate alongside a sample of the crude mixture and a pure standard (if available), you can identify which fractions contain the purified this compound.
Q4: My purified this compound has a yellowish tint. Is this normal and how can I remove it?
A4: A yellowish tint can indicate the presence of impurities. While a faint yellow color may sometimes be acceptable depending on the required purity, it is often desirable to have a white or off-white solid. To remove the color, you can try treating a solution of the compound with activated charcoal before a final recrystallization. However, be aware that this can sometimes lead to a loss of yield.
Data Presentation
Table 1: Typical Recrystallization Solvents and Expected Recovery for Coumarin Derivatives
| Solvent System | Typical Ratio (v/v) | Expected Purity | Expected Recovery (%) | Notes |
| Ethanol/Water | Varies (e.g., 2:1 to 1:2) | >98% | 70-85 | A good starting point for many coumarins. The ratio will need to be optimized. |
| Ethyl Acetate/Hexane | Varies (e.g., 1:5 to 1:10) | >99% | 65-80 | Good for removing less polar impurities. |
| Methanol | N/A | >95% | 60-75 | Can be effective, but solubility may be high at room temperature, reducing yield. |
| Isopropanol | N/A | >97% | 70-85 | Another common alcohol for recrystallization. |
Note: This data is generalized for coumarin derivatives and the optimal conditions for this compound may vary. Experimental optimization is recommended.
Table 2: Typical Column Chromatography Parameters for Coumarin Purification
| Stationary Phase | Mobile Phase (v/v) | Expected Rf of this compound | Typical Purity |
| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (9:1) | 0.3 - 0.4 | >98% |
| Silica Gel (60-120 mesh) | Toluene:Ethyl Acetate (8:2) | 0.4 - 0.5 | >97% |
| Silica Gel (60-120 mesh) | Dichloromethane | 0.5 - 0.6 | >95% |
Note: The optimal mobile phase should be determined by TLC prior to running the column. The Rf values are estimates and can vary based on the specific TLC plate and conditions.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes turbid. Reheat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Determine the optimal mobile phase (e.g., Hexane:Ethyl Acetate 9:1) by running a TLC of the crude mixture. The desired compound should have an Rf of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
Common issues in 4,6-Dimethyl-2-benzopyrone synthesis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,6-Dimethyl-2-benzopyrone.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the most common synthetic routes to this compound?
The synthesis of this compound, a substituted coumarin, typically follows established methods for coumarin ring formation. The most prevalent and adaptable methods include:
-
Pechmann Condensation: This is a widely used method involving the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[1] For this compound, this would involve the reaction of 3,5-dimethylphenol with an acetoacetic ester derivative.
-
Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an o-hydroxybenzaldehyde or o-hydroxyketone with a compound containing an active methylene group.[2]
-
Perkin Reaction: This method can also be employed, involving the reaction of an o-hydroxybenzaldehyde with a carboxylic anhydride and its corresponding salt.
The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.
2. I am experiencing very low yields in my Pechmann condensation. What are the likely causes and solutions?
Low yields in the Pechmann condensation for synthesizing this compound are a common issue. Several factors can contribute to this problem.
Troubleshooting Low Yields in Pechmann Condensation
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Catalyst | The choice and concentration of the acid catalyst are critical. Strong protic acids like sulfuric acid are common, but can lead to charring and side reactions if not used carefully. Lewis acids can also be employed.[1] | - Optimize Sulfuric Acid Concentration: Start with a lower concentration and gradually increase it. - Alternative Acid Catalysts: Consider using trifluoroacetic acid (TFA), or solid acid catalysts like cation-exchange resins or zeolites for easier workup and potentially milder conditions.[1] |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences the reaction rate and the formation of byproducts. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition of starting materials and products. | - Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to determine the optimal condition. |
| Incorrect Reaction Time | Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can increase the formation of degradation products. | - Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant side product accumulation. |
| Presence of Water | Many acid catalysts used in the Pechmann condensation are sensitive to water, which can deactivate them and hinder the reaction. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Poor Quality Starting Materials | Impurities in the 3,5-dimethylphenol or the β-ketoester can interfere with the reaction. | - Purify Starting Materials: Recrystallize or distill the starting materials if their purity is questionable. |
3. I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of side products is a frequent challenge. Understanding the potential side reactions can aid in their identification and minimization.
Caption: Potential reaction pathways leading to desired product and common side products in the synthesis of this compound.
4. What are the best methods for purifying crude this compound?
Effective purification is crucial to obtain a high-purity final product. A multi-step approach is often necessary.
Caption: A typical workflow for the purification of crude this compound.
5. Can you provide a general experimental protocol for the Pechmann condensation to synthesize this compound?
Below is a generalized protocol that can be optimized for specific laboratory conditions.
General Experimental Protocol: Pechmann Condensation
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Ethanol (for recrystallization)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol and ethyl acetoacetate (typically in a 1:1 to 1:1.2 molar ratio).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) dropwise with constant stirring.
-
Reaction: After the addition of the catalyst, the reaction mixture is typically heated. The optimal temperature and time should be determined experimentally (e.g., stirring at room temperature for several hours or heating to 50-80 °C). Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly over crushed ice with stirring.
-
A solid precipitate should form. Filter the solid and wash it with cold water.
-
If an oily product is obtained, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and melting point analysis.
This technical support guide is intended to provide general guidance. Researchers should always consult relevant literature and perform appropriate risk assessments before conducting any chemical synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dimethyl-2-benzopyrone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dimethyl-2-benzopyrone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, particularly via the Pechmann condensation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Insufficiently acidic catalyst: The Pechmann condensation requires a strong acid catalyst to promote both the initial transesterification and the subsequent cyclization.[1][2] 2. Low reaction temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier.[2] 3. Deactivated phenol: Electron-withdrawing groups on the phenol can decrease its nucleophilicity, hindering the reaction.[2] 4. Steric hindrance: Bulky substituents on either the phenol or the β-ketoester can impede the reaction. | 1. Catalyst Selection: Use a stronger acid catalyst such as concentrated sulfuric acid, methanesulfonic acid, or a Lewis acid like AlCl₃. The choice of acid can significantly impact the reaction, so trying different acids may be beneficial.[1][2] 2. Increase Temperature: Gradually increase the reaction temperature. For simple phenols, harsher conditions are often necessary.[2] 3. Use of Activating Groups: While the methyl groups on 3,5-dimethylphenol are activating, ensure the starting material is pure. 4. Optimize Reactant Ratio: An excess of the β-ketoester can sometimes drive the reaction to completion. |
| Formation of Side Products/Impurities | 1. Simon's chromone cyclization: In the presence of certain catalysts like phosphorus pentoxide, the reaction may favor the formation of a chromone isomer instead of the desired coumarin.[1] 2. Polymerization/Charring: Harsh acidic conditions and high temperatures can lead to the decomposition of starting materials and products. 3. Incomplete reaction: Unreacted starting materials will be present as impurities. | 1. Catalyst Choice: Avoid catalysts known to promote chromone formation if a coumarin is the desired product.[1] 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times at high temperatures. 3. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removing impurities. Column chromatography may be necessary for difficult separations. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily from the reaction mixture. 2. Co-precipitation of impurities: Side products may co-precipitate with the desired product during workup. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, extraction followed by column chromatography is the best approach. 2. Recrystallization: Multiple recrystallizations from different solvent systems may be required to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The Pechmann condensation is one of the most widely used and straightforward methods for the synthesis of coumarins, including this compound derivatives.[1][3] This one-pot reaction involves the condensation of a phenol (in this case, 3,5-dimethylphenol) with a β-ketoester (such as ethyl acetoacetate) under acidic conditions.[1][2]
Q2: How can I optimize the yield of my Pechmann condensation reaction?
A2: Several factors can be optimized to improve the yield:
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Concentrated sulfuric acid is commonly used, but other acids like methanesulfonic acid or Lewis acids can also be effective.[1][2]
-
Temperature: The optimal temperature can vary depending on the reactivity of the phenol. Generally, heating is required.[2]
-
Reactant Ratio: Using a slight excess of the β-ketoester can help to drive the reaction to completion.
-
Solvent: While the reaction can be run neat, in some cases, a high-boiling solvent can be used. Solvent-free conditions are also reported to be effective.[4]
Q3: What are some common side products in the synthesis of this compound, and how can they be identified?
A3: A potential side product is the isomeric chromone, which can form via the Simonis chromone cyclization, especially with certain catalysts.[1] Unreacted starting materials (3,5-dimethylphenol and ethyl acetoacetate) may also be present. These can be identified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The coumarin product will have characteristic signals for the lactone carbonyl and the vinylic proton in the pyrone ring.
Q4: What is a typical purification method for this compound derivatives?
A4: The most common purification method is recrystallization. After pouring the reaction mixture into cold water to precipitate the crude product, it can be filtered and recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a reliable alternative.
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
This protocol is a general procedure and may require optimization for specific derivatives.
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 3,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate should form. Filter the crude product and wash it thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical troubleshooting flowchart for addressing low product yield.
Potential Signaling Pathways
Many benzopyrone derivatives have been shown to exhibit biological activity by modulating various signaling pathways. The following diagrams illustrate two such pathways that may be relevant for this compound derivatives.
PI3K/Akt Signaling Pathway in Apoptosis
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives, leading to apoptosis.
Nrf2-Mediated Anti-inflammatory Pathway
Caption: Potential activation of the Nrf2 anti-inflammatory pathway by this compound derivatives.[5]
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Studies of 4,6-Dimethyl-2-benzopyrone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4,6-Dimethyl-2-benzopyrone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the general reactivity of the benzopyrone (coumarin) scaffold, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.[1][2][3] The specific degradation products will depend on the stress conditions applied (e.g., pH, temperature, oxidizing agent, light exposure).
-
Hydrolysis: The lactone ring of the benzopyrone structure is susceptible to hydrolysis, which can be catalyzed by acid or base.[4][5] This would likely lead to the opening of the pyrone ring to form a substituted cis- or trans-coumarinic acid, which can then undergo further transformations.
-
Oxidation: Oxidative degradation can occur through various mechanisms, often initiated by reactive oxygen species.[6] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[5] The aromatic ring and the methyl groups are potential sites of oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[3][5] For the related compound 4,6-dimethyl-α-pyrone, UV irradiation has been shown to cause ring-opening to a conjugated ketene and valence isomerization to a Dewar form.[7][8] Similar photoreactions could be possible for this compound.
Q2: How can I design a forced degradation study for this compound?
A2: A forced degradation or stress testing study is crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3][9] A typical study involves subjecting a solution of the compound to various stress conditions that are more severe than accelerated stability testing conditions.[3][10] The goal is to achieve a target degradation of 5-20%.[9][10]
Typical Stress Conditions for Forced Degradation Studies:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, reflux |
| Base Hydrolysis | 0.1 M to 1 M NaOH, reflux |
| Neutral Hydrolysis | Reflux in water |
| Oxidation | 3-30% H₂O₂, room temperature |
| Photolysis | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of light[3] |
| Thermal | Elevated temperature (e.g., 60-80°C) |
It is recommended to perform these studies on a single batch of the drug substance.[3]
Q3: What are the best analytical techniques to monitor the degradation of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[11] A stability-indicating analytical method should be developed and validated to ensure that all significant degradation products are separated from the parent compound and from each other. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible injection solvent- Column contamination | - Decrease injection volume.[11]- Dissolve and inject samples in the mobile phase whenever possible.- Use a guard column and/or flush the column with a strong solvent.[12][13] |
| Retention Time Drift | - Poor temperature control- Incorrect mobile phase composition- Column not properly equilibrated | - Use a thermostatted column oven.[12][13]- Prepare fresh mobile phase and ensure proper mixing for gradient methods.[12]- Increase column equilibration time.[12] |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated detector cell- Incorrect mobile phase preparation | - Degas the mobile phase and purge the system.[12]- Flush the flow cell with a strong organic solvent.[12]- Ensure only miscible solvents are used and check for proper preparation.[12] |
| Extra or Missing Peaks | - Sample degradation after preparation- Contamination from sample preparation or system- Analyte not eluting within the run time | - Analyze samples promptly after preparation.- Run a blank injection to check for system contamination.[11]- Adjust gradient or run time to ensure all components elute. |
Experimental Design
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very little degradation observed. | - Stress conditions are too mild.- Compound is highly stable under the tested conditions. | - Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time).[5] |
| Complete degradation of the parent compound. | - Stress conditions are too harsh. | - Decrease the strength of the stressor (e.g., lower concentration, lower temperature, shorter exposure time).[5] |
| Poor mass balance. | - Some degradation products are not being detected (e.g., volatile, non-UV active).- Degradation products are irreversibly adsorbed to the column. | - Use a mass-sensitive detector (e.g., MS, CAD) in addition to UV.- Modify the mobile phase or use a different column chemistry. |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at room temperature for a specified time. At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute with mobile phase.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with mobile phase.
-
Photodegradation: Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light, as specified by ICH guidelines.[3] A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C). At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
-
Determine the mass balance.
-
If necessary, use LC-MS to identify the structures of the degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. rjptonline.org [rjptonline.org]
- 6. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. biomedres.us [biomedres.us]
- 10. sgs.com [sgs.com]
- 11. ijsdr.org [ijsdr.org]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. lcms.cz [lcms.cz]
How to overcome low solubility of 4,6-Dimethyl-2-benzopyrone in aqueous media
Welcome to the technical support center for 4,6-Dimethyl-2-benzopyrone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and application in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound is a benzopyrone (or coumarin) derivative. Coumarins are generally hydrophobic, lactone-type compounds that are poorly soluble in water but tend to dissolve well in organic solvents like alcohols and DMSO.[1] The molecular structure, characterized by a fused benzene and α-pyrone ring system with methyl groups, contributes to its lipophilicity and limits its ability to form favorable interactions with water molecules.
Q2: What is the first step I should take when trying to dissolve this compound for a biological assay?
A2: The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[2] This stock solution can then be serially diluted into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.[2][3]
Q3: What are the main strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The primary methods include:
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Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.[4][5]
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Complexation: Forming an inclusion complex with molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior.[6][7]
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Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[8][9]
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility. However, as a lactone, this compound may be susceptible to hydrolysis at high pH.
-
Nanoformulations: Developing advanced delivery systems like nanosuspensions or nanoemulsions to improve dissolution and bioavailability.[10][11]
Q4: How do cyclodextrins work to increase solubility?
A4: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or donut-shaped structure. This structure features a hydrophobic inner cavity and a hydrophilic outer surface.[12] A poorly soluble "guest" molecule like this compound can be inserted into the hydrophobic cavity, forming an "inclusion complex."[6] This complex effectively shields the hydrophobic drug from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[7]
Troubleshooting Guide
Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
-
Cause: This is a common issue when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The high percentage of the aqueous anti-solvent causes the compound to "crash out."[13][14]
-
Solution 1: Optimize Dilution: Perform a stepwise dilution. Instead of a single large dilution, dilute the stock solution in smaller steps, allowing for equilibration at each stage. Ensure vigorous mixing during dilution.[2]
-
Solution 2: Reduce Final Concentration: Your target concentration may be too high. Determine the maximum achievable concentration by performing a solubility test in your final buffer.
-
Solution 3: Use a Co-solvent System: The final buffer itself may require a small percentage of a co-solvent. Formulations like 10% DMSO / 10% Tween 80 / 80% water are sometimes used, but must be validated for compatibility with your specific assay.[3]
-
Solution 4: Employ a Solubilizing Excipient: Pre-formulate the compound using a method described in the protocols below, such as complexation with a cyclodextrin, before adding it to the buffer.
Problem: I am seeing inconsistent results in my biological assay.
-
Cause: If the compound is not fully dissolved, the actual concentration in solution could be lower than expected and may vary between experiments. Undissolved particles can also interfere with certain assay formats (e.g., light scattering in plate-based reads).
-
Solution 1: Visual Confirmation: Before use, visually inspect your final working solution for any signs of precipitation or cloudiness. Centrifuge the solution and test the supernatant to ensure the compound is truly dissolved.
-
Solution 2: Re-evaluate Stock Solution: DMSO is hygroscopic and can absorb water from the atmosphere, which can cause compounds to precipitate in the stock solution over time.[15] Ensure your DMSO is anhydrous and store stock solutions properly at -20°C or -80°C in small, single-use aliquots.[2]
-
Solution 3: Control for Vehicle Effects: Include a "vehicle control" in your experiments. This is a control group that receives the same concentration of DMSO or other solubilizing agents as the test groups, but without the compound. This helps to isolate the effect of the compound from that of the solvent.[3]
Data on Solubility Enhancement Strategies
| Method | Solubilizing Agent | Example Compound | Fold Increase in Aqueous Solubility (Approx.) | Reference |
| Co-solvency | Ethanol | Coumarin | High solubility achieved in ethanol/water mixtures | [1] |
| Complexation | 2-Hydroxypropyl-β-cyclodextrin | 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin | ~64-fold | [16] |
| Complexation | β-Cyclodextrin | 4,7-dimethyl-2H-chromen-2-one | Significant improvement reported | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent (DMSO)
This protocol details the standard method for preparing a concentrated stock solution for subsequent dilution into aqueous media.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but check for compound stability at elevated temperatures.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[2]
-
Store the aliquots at -20°C or -80°C in tightly sealed containers.[2]
-
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol provides a method for preparing a cyclodextrin inclusion complex to significantly improve the aqueous solubility of the compound. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its high aqueous solubility and low toxicity.
-
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water (e.g., Milli-Q or equivalent)
-
Organic solvent (e.g., ethanol)
-
Magnetic stirrer and stir bar, rotary evaporator, and lyophilizer (optional)
-
-
Procedure (Solvent Evaporation Method):
-
Determine the desired molar ratio of compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.[7][17]
-
Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent, such as ethanol.
-
In a separate container, dissolve the corresponding amount of HP-β-CD in purified water.
-
Slowly add the aqueous HP-β-CD solution to the ethanolic compound solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Remove the organic solvent (ethanol) using a rotary evaporator.
-
The remaining aqueous solution contains the water-soluble inclusion complex. This solution can be filtered (0.22 µm) and used directly, or it can be frozen and lyophilized (freeze-dried) to obtain a stable powder of the complex, which can be easily reconstituted in water.[7][17]
-
Visual Guides
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in 4,6-Dimethyl-2-benzopyrone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dimethyl-2-benzopyrone. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the common bioassays used to assess the activity of this compound?
A1: Based on the benzopyrone chemical structure, common bioassays for this compound and related compounds include:
-
Cytotoxicity Assays: To determine the compound's effect on cell viability, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are frequently used.[1][2][3][4][5]
-
Anti-inflammatory Assays: These assays investigate the compound's ability to modulate inflammatory pathways. This can involve measuring the inhibition of pro-inflammatory cytokines or key signaling molecules like NF-κB and PI3K.
-
Enzyme Inhibition Assays: Coumarin derivatives have been shown to inhibit enzymes like DNA gyrase.[6][7][8][9][10] In vitro assays with the purified enzyme are used to determine the inhibitory potential of the compound.
Q2: We are observing significant variability in our IC50 values for this compound in our cytotoxicity assays. What could be the cause?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Compound Solubility: Poor solubility of the test compound in aqueous assay media is a major contributor to variable results.[11][12][13][14][15] If the compound precipitates, the actual concentration exposed to the cells will be lower and inconsistent.
-
Cell-Based Factors: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the cellular response to a compound.[16]
-
Assay Protocol Deviations: Inconsistent incubation times, temperature fluctuations, or variations in reagent concentrations can lead to unreliable data.
-
DMSO Concentration: High concentrations of the solvent (typically DMSO) used to dissolve the compound can have cytotoxic effects on their own, confounding the results.
Q3: Our fluorescence-based assay is showing high background signal. What are the potential causes and solutions?
A3: High background in fluorescence assays can be caused by several factors:
-
Autofluorescence: Cells and media components can naturally fluoresce, contributing to the background signal.[17][18][19][20] Using phenol red-free media and switching to fluorophores with excitation/emission spectra that minimize overlap with cellular autofluorescence can help.
-
Compound Interference: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. It is crucial to run a control with the compound alone to assess its intrinsic fluorescence.
-
Non-specific Binding of Reagents: In immunofluorescence assays, non-specific binding of primary or secondary antibodies can lead to high background.[16][17][19] Proper blocking steps and antibody titration are essential.
-
Contaminated Reagents or Plasticware: Contaminants in buffers, media, or on the surface of microplates can be a source of background fluorescence.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Solubility | 1. Visually inspect the compound stock solution and the highest concentration in the assay plate for any precipitation. 2. Determine the kinetic solubility of the compound in the assay buffer.[14][15] 3. If solubility is an issue, consider using a co-solvent (ensure it doesn't affect cell viability at the final concentration) or reformulating the compound.[11][12] | A clear solution with no visible precipitate, leading to more consistent and accurate IC50 values. |
| Cellular Variability | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure a uniform cell seeding density across all wells and plates. 3. Regularly check cell morphology and viability before starting an experiment. | Reduced well-to-well and plate-to-plate variability in cell response. |
| Inconsistent Protocol Execution | 1. Use a standard operating procedure (SOP) with clearly defined incubation times, temperatures, and reagent volumes. 2. Calibrate and maintain all laboratory equipment (pipettes, incubators, plate readers) regularly. | Improved reproducibility of the assay. |
| DMSO Toxicity | 1. Run a vehicle control with the highest concentration of DMSO used in the experiment to assess its effect on cell viability. 2. Keep the final DMSO concentration in the assay wells as low as possible (ideally ≤0.5%). | Clear differentiation between compound-induced cytotoxicity and solvent-induced effects. |
Issue 2: High Background in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular or Media Autofluorescence | 1. Image an unstained control sample (cells only) to determine the level of autofluorescence.[17] 2. Use phenol red-free media for the assay.[20] 3. If possible, switch to a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) to minimize autofluorescence interference.[20] | A lower background signal in control wells, improving the signal-to-noise ratio. |
| Compound Autofluorescence | 1. Measure the fluorescence of the compound at the assay's excitation and emission wavelengths in the absence of cells or other reagents. 2. If the compound is fluorescent, consider using a different assay readout (e.g., colorimetric or luminescent) or a fluorescent probe with a non-overlapping spectrum. | Accurate measurement of the assay-specific signal without interference from the compound itself. |
| Non-specific Reagent Binding | 1. Optimize the concentration of fluorescent probes or antibodies through titration.[18] 2. For immunofluorescence, ensure adequate blocking of non-specific binding sites (e.g., using bovine serum albumin or serum from the secondary antibody host species).[19] 3. Include appropriate controls, such as a secondary antibody-only control, to check for non-specific binding.[19] | Reduced background staining and clearer visualization of the specific signal. |
| Insufficient Washing | 1. Increase the number and/or duration of wash steps after incubation with fluorescent reagents to thoroughly remove any unbound probe.[16] | Lower background signal due to the efficient removal of unbound fluorescent molecules. |
Quantitative Data Summary
The following table summarizes representative cytotoxicity data for a series of benzopyranone derivatives, illustrating the kind of variability that can be observed between closely related compounds and different cell lines.
| Compound | Cell Line | Assay Duration (h) | LD50 (µM) |
| Benzopyranone Derivative 5 | A549 (human lung carcinoma) | 48 | 7.08 |
| LL47 (normal human lung) | 48 | 16.7 | |
| Benzopyranone Derivative 6 | A549 (human lung carcinoma) | 48 | 5.0 |
| LL47 (normal human lung) | 48 | 20.4 | |
| Benzopyranone Derivative 7 | A549 (human lung carcinoma) | 48 | 34.2 |
| LL47 (normal human lung) | 48 | 34.6 | |
| Benzopyranone Derivative 8 | A549 (human lung carcinoma) | 48 | 8.33 |
| LL47 (normal human lung) | 48 | 15.4 | |
| Benzopyranone Derivative 9 | A549 (human lung carcinoma) | 48 | 5.83 |
| LL47 (normal human lung) | 48 | 8.75 |
Data adapted from a study on benzopyranone derivatives.[21][22]
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing the cytotoxicity of coumarin derivatives.[1][2][3][4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 16-24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Detailed Methodology for DNA Gyrase Inhibition Assay
This protocol is based on established methods for assaying inhibitors of DNA gyrase.[6][7][8][9][10]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and relaxed plasmid DNA as the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor (e.g., novobiocin).
-
Enzyme Addition: Add purified DNA gyrase to each reaction tube to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the no-inhibitor control.
Visualizations
Caption: A typical experimental workflow for a cell-based bioassay.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
References
- 1. 3.3. Cell Viability Assay [bio-protocol.org]
- 2. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.2.2. Cytotoxic Activity Using MTT Assay [bio-protocol.org]
- 4. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 16. sinobiological.com [sinobiological.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 18. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 19. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4,6-Dimethyl-2-benzopyrone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 4,6-dimethyl-2-benzopyrone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, helping you to identify and resolve potential stability problems.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid sample (e.g., yellowing) | Photodegradation due to exposure to UV or visible light. | Store the compound in an amber vial or a light-blocking container. Work with the compound under low-light conditions or use filtered light. |
| Oxidation from exposure to air. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. | |
| Changes in chromatographic profile (new peaks, reduced main peak) | Chemical degradation (hydrolysis, oxidation, or photodegradation). | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Re-evaluate the solvent used for storage if in solution, as some solvents can promote degradation. |
| Contamination. | Use high-purity solvents and clean labware. Filter solutions before injection into an HPLC system. | |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare solutions fresh before use. If the experiment is lengthy, consider the stability of the compound in the experimental medium. Protect the experimental setup from light if the compound is light-sensitive. |
| Inaccurate concentration due to degradation of stock solution. | Regularly check the purity of the stock solution using a stability-indicating analytical method like HPLC. Prepare fresh stock solutions at appropriate intervals. | |
| Poor solubility after storage | Formation of less soluble degradation products or polymers. | Characterize the material to identify the impurity. If degradation is confirmed, the material may need to be repurified or a new batch obtained. Review and optimize storage conditions to prevent further degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound for long-term stability?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at a controlled low temperature, ideally at -20°C or below. To minimize oxidation, the container should be flushed with an inert gas like nitrogen or argon before sealing.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution depends on the solvent, pH, temperature, and light exposure. Coumarin and its derivatives are susceptible to hydrolysis of the lactone ring, particularly under basic conditions (high pH)[1]. It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C) in a tightly capped, light-protected vial. Aprotic solvents are generally preferred over protic solvents for longer-term storage in solution.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for coumarin-related compounds are photodegradation, hydrolysis, and oxidation.[2][3][4][5][6]
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Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products. Coumarins are known to be photosensitizers.[2][7][8]
-
Hydrolysis: The lactone ring in the benzopyrone structure is susceptible to hydrolysis, which is accelerated by basic conditions, leading to the formation of the corresponding coumarinic acid (a cis-cinnamic acid derivative)[1].
-
Oxidation: The aromatic ring and methyl groups can be susceptible to oxidation, especially in the presence of oxygen, heat, or trace metal ions. Oxidation can be a complex process leading to a variety of degradation products.[6]
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the purity and degradation of your sample over time. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Forced degradation studies are used to generate these degradation products and validate the method's ability to resolve them.[9][10]
Q5: Are there any incompatible materials I should avoid when working with this compound?
A5: Avoid strong oxidizing agents, strong bases, and excessive exposure to light. Additionally, be mindful of the potential for interaction with certain excipients if formulating the compound, as some excipients can contain reactive impurities like peroxides that can initiate oxidation.[6]
Quantitative Stability Data
The following tables provide illustrative data on the stability of a representative coumarin compound under various stress conditions. This data is intended to serve as a general guideline. Actual degradation rates for this compound may vary.
Table 1: Stability of a Representative Coumarin Compound in Solid State
| Condition | Duration | Assay (% of Initial) | Appearance |
| 25°C / 60% RH (Ambient) | 3 months | 98.5% | No change |
| 40°C / 75% RH (Accelerated) | 3 months | 92.1% | Slight yellowing |
| Photostability (ICH Q1B) | 10 days | 85.3% | Noticeable yellowing |
Table 2: Stability of a Representative Coumarin Compound in Solution (Aqueous Buffer, 1 mg/mL)
| pH | Temperature | Duration | Assay (% of Initial) |
| 3.0 (Acidic) | 25°C | 24 hours | 99.2% |
| 7.0 (Neutral) | 25°C | 24 hours | 98.8% |
| 9.0 (Basic) | 25°C | 24 hours | 87.5% |
| 7.0 (Neutral) | 4°C | 7 days | 97.1% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water.
-
Adjust the gradient and pH (using buffers like phosphate or acetate) to achieve good separation between the parent compound and any degradation peaks. A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a few hours.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24-48 hours.
-
Photodegradation: Expose the compound (both solid and in solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
Analyze samples from each stress condition by the developing HPLC method to ensure all degradation products are resolved from the main peak.
4. Method Validation:
-
Validate the final HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Long-Term Stability Study
1. Sample Preparation:
-
Aliquot sufficient quantities of solid this compound into amber glass vials.
-
For each storage condition, prepare at least three replicate samples for each time point.
-
Flush the headspace of each vial with nitrogen or argon before sealing.
2. Storage Conditions:
-
Long-term: -20°C ± 5°C
-
Intermediate: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH
3. Testing Schedule:
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage).
-
For accelerated studies, time points might be 0, 1, 3, and 6 months.
4. Analysis:
-
At each time point, analyze the samples for appearance, assay (purity), and degradation products using the validated stability-indicating HPLC method.
Visualizations
References
- 1. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Side reactions to avoid during 4,6-Dimethyl-2-benzopyrone synthesis
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-benzopyrone. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis. The primary route for synthesizing this and similar coumarin derivatives is the Pechmann condensation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Pechmann condensation of 3,5-dimethylphenol with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Use a fresh or properly stored acidic catalyst (e.g., conc. H₂SO₄, Amberlyst-15, or a Lewis acid like AlCl₃).[1] 2. Gradually increase the reaction temperature. For Pechmann condensation, temperatures can range from room temperature to over 150°C depending on the catalyst.[2] 3. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Ensure starting materials are pure and dry. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high. 2. Use of a highly concentrated and corrosive acid catalyst (e.g., sulfuric acid) can lead to polymerization and charring.[2] 3. Prolonged reaction time. | 1. Lower the reaction temperature and ensure even heating with vigorous stirring. 2. Consider using a milder solid acid catalyst (e.g., sulfated zirconia, Amberlyst-15) or a Lewis acid (e.g., FeCl₃, ZnCl₂) to avoid aggressive side reactions.[1][3] 3. Optimize reaction time by monitoring via TLC. |
| Presence of Multiple Products (Isomers/Byproducts) | 1. Formation of Chromone (Simonis Chromone Cyclization): With certain catalysts like phosphorus pentoxide, chromones can form instead of coumarins.[4] 2. Sulfonation of the Aromatic Ring: When using concentrated sulfuric acid, sulfonation of the phenol can occur as a side reaction. 3. Incomplete Cyclization: Intermediates from the initial condensation may not fully cyclize to form the benzopyrone ring.[5] | 1. Ensure the correct choice of catalyst for coumarin synthesis (e.g., H₂SO₄, methanesulfonic acid).[6] Avoid P₂O₅ if chromone formation is to be prevented. 2. Use a non-sulfonating acid catalyst or perform the reaction at a lower temperature to minimize sulfonation. 3. Ensure sufficient heating and reaction time after the initial condensation to promote cyclization and dehydration. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of soluble byproducts. 3. Oily product that is difficult to crystallize. | 1. Use a slight excess of the β-ketoester to ensure the phenol is fully consumed.[7] 2. After the reaction, pour the mixture into ice water to precipitate the crude product.[2] The product can then be washed with a sodium bicarbonate solution to remove acidic impurities. 3. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture.[7] If the product remains oily, consider purification by column chromatography.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the Pechmann condensation.[8][9] This reaction involves the acid-catalyzed condensation of a phenol (in this case, 3,5-dimethylphenol) with a β-ketoester (such as ethyl acetoacetate).[4][6]
Q2: Which acid catalyst is best for this synthesis?
A2: The choice of catalyst can significantly impact yield and side reactions. While concentrated sulfuric acid is traditionally used, it can be corrosive and lead to byproducts like sulfonated derivatives.[1][2] Milder and reusable options include solid acid catalysts like Amberlyst-15, or Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂.[1][3] For a greener approach, solvent-free reactions using catalysts like methanesulfonic acid under ball milling conditions have also been reported for similar syntheses.[10]
Q3: My reaction turned black and formed a tar-like substance. What went wrong?
A3: This is a common issue, often caused by excessively high temperatures or the use of a very strong acid catalyst which can cause decomposition and polymerization of the starting materials or product.[2] It is advisable to control the temperature carefully and consider using a milder catalyst.
Q4: How can I be sure that I have synthesized the coumarin and not a chromone isomer?
A4: The formation of a chromone is a known variation of this reaction, referred to as the Simonis chromone cyclization, and is favored when using catalysts like phosphorus pentoxide (P₂O₅).[4] To favor coumarin formation, catalysts like sulfuric acid are typically used.[1] The final product should be characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure.
Q5: What is the mechanism of the Pechmann condensation?
A5: The reaction is believed to proceed through three main steps: an initial electrophilic aromatic substitution of the phenol by the β-ketoester, followed by a transesterification to form a phenolic ester intermediate, and finally an intramolecular cyclization and dehydration to yield the coumarin.[5]
Experimental Protocols
General Protocol for the Synthesis of this compound via Pechmann Condensation:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (1.0 eq).
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Addition of β-ketoester: Add ethyl acetoacetate (1.1 to 1.2 eq).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 2-3 eq) with cooling in an ice bath. Alternatively, a solid acid catalyst can be used.
-
Reaction: Heat the mixture with stirring. The optimal temperature and time will depend on the catalyst used (e.g., 70-100°C for several hours). Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate should form.
-
Purification:
-
Filter the crude product and wash it with cold water.
-
To remove acidic impurities, the crude product can be washed with a dilute solution of sodium bicarbonate.
-
Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.[7]
-
Visualizations
Caption: Reaction pathway for this compound synthesis and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsart.com [ijsart.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Biological Activity of 4,6-Dimethyl-2-benzopyrone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 4,6-dimethyl-2-benzopyrone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities associated with this compound derivatives?
A1: this compound derivatives, a class of coumarins, are known for a wide range of pharmacological activities. These include anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective effects.[1][2][3][4][5] The specific activity and potency can be significantly influenced by the type and position of substituents on the benzopyrone core.[2][3]
Q2: How can I enhance the biological activity of my this compound derivatives?
A2: Enhancing biological activity often involves chemical modification of the parent molecule.[6] Key strategies include:
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Introducing different substituents: The addition of various functional groups to the benzopyrone ring can alter the molecule's electronic and steric properties, potentially leading to improved interaction with biological targets.[2][3]
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Creating hybrid molecules: Fusing the benzopyrone scaffold with other known pharmacophores can result in hybrid compounds with enhanced efficacy and potentially novel mechanisms of action.[4]
-
Optimizing for solubility: Poor aqueous solubility can limit bioavailability and, consequently, biological activity. Modifications to improve solubility are a crucial step in enhancing the therapeutic potential of these compounds.[1]
Q3: What are the key signaling pathways modulated by benzopyrone derivatives?
A3: Benzopyrone derivatives have been shown to modulate several critical signaling pathways involved in disease pathogenesis. These include:
-
Nrf2 and NF-κB Signaling: These pathways are crucial in regulating oxidative stress and inflammation. Some coumarin derivatives can activate the Nrf2 pathway, which in turn can inhibit NF-κB signaling, leading to anti-inflammatory effects.[7]
-
Ras/ERK and PI3K/Akt Signaling: These pathways are frequently dysregulated in cancer and are involved in cell proliferation, survival, and metabolism. Certain benzopyrone derivatives have been found to inhibit these pathways, contributing to their anticancer activity.[8][9]
Q4: Are there any known challenges with the bioavailability of these compounds?
A4: Yes, low aqueous solubility and bioavailability can be significant challenges for some benzopyrone derivatives, which can limit their therapeutic application.[1][3] Researchers often need to employ strategies such as the synthesis of more soluble derivatives or the use of specific drug delivery systems to overcome these limitations.
Troubleshooting Guides
Problem: Low Yield or Purity During Synthesis
Q: I am experiencing low yields and/or impurities in the synthesis of my this compound derivatives. What are the common causes and how can I troubleshoot this?
A: Low yields and impurities can arise from several factors during synthesis. Here are some common issues and potential solutions:
-
Incomplete Reactions:
-
Cause: Insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with slight variations in temperature and catalyst concentration to improve conversion.
-
-
Side Reactions:
-
Cause: The presence of reactive functional groups on starting materials or intermediates can lead to unwanted side products.
-
Solution: Protect sensitive functional groups before the reaction and deprotect them in a subsequent step.
-
-
Purification Challenges:
-
Cause: Similar polarities of the desired product and impurities can make separation by column chromatography difficult.
-
Solution: Try different solvent systems for chromatography. Recrystallization from a suitable solvent can also be an effective purification method. Ensure the purity of your starting materials before beginning the synthesis.[10][11]
-
Problem: Inconsistent Results in Biological Assays
Q: I am observing high variability in the results of my in vitro biological assays. What could be causing this and how can I improve reproducibility?
A: Inconsistent results in biological assays can be frustrating. Here are some potential sources of variability and how to address them:
-
Compound Solubility:
-
Cause: Poor solubility of the test compound in the assay medium can lead to inaccurate concentrations and variable effects.
-
Solution: Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments.[12] Visually inspect for any precipitation of the compound.
-
-
Cell-Based Assay Variability:
-
Cause: Variations in cell passage number, cell density, and incubation times can all contribute to inconsistent results.
-
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density in all wells. Standardize all incubation times precisely.[13]
-
-
Assay Protocol Adherence:
-
Cause: Minor deviations from the experimental protocol can introduce significant variability.
-
Solution: Maintain a detailed and standardized protocol for all experiments. Ensure all reagents are properly prepared and stored. Include positive and negative controls in every assay to monitor for consistency.
-
Problem: Derivative Shows No Significant Biological Activity
Q: My newly synthesized this compound derivative is not showing the expected biological activity. What are the next steps?
A: A lack of activity can be disappointing, but it provides valuable information for the next design cycle. Consider the following:
-
Structure-Activity Relationship (SAR) Analysis:
-
Action: Compare the structure of your inactive compound with those of known active derivatives. The position and nature of the substituents on the benzopyrone ring are critical for activity.[2][3] This analysis can provide insights into which structural features are essential for the desired biological effect.
-
-
Target Engagement:
-
Action: If possible, perform experiments to determine if your compound is reaching and interacting with its intended biological target. This could involve cellular thermal shift assays or other biophysical methods.
-
-
Consider Alternative Biological Targets:
Quantitative Data
Table 1: Anticancer Activity of Benzopyrone Derivatives (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzylidene derivative 5 | PC-3 | 3.56 | [9] |
| Benzylidene derivative 4b | PC-3 | 8.99 | [9] |
| Benzylidene derivative 4a | PC-3 | 10.22 | [9] |
| Benzylidene derivative 4c | MDA-MB-231 | 8.5 | [9] |
| Erlotinib (Reference) | PC-3 | - | [9] |
Table 2: Antimicrobial Activity of Benzopyrone Derivatives (MIC Values)
| Compound | Organism | MIC (µg/mL) | Reference |
| Chitosan derivative 10B | S. aureus | 31.2 | [6] |
| Chitosan derivative 10C | E. coli | 7.8 | [6] |
| Chitosan derivative 10C | V. harveyi | 15.6 | [6] |
| Compound 8d (DNA gyrase inhibitor) | - | IC₅₀ = 0.76 µM | [15] |
| Novobiocin (Reference) | - | IC₅₀ = 0.41 µM | [15] |
| Ciprofloxacin (Reference) | - | IC₅₀ = 2.72 µM | [15] |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzopyrone derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates
-
Microplate reader
-
Ascorbic acid (Vitamin C) as a positive control
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[16]
Visualizations
Caption: Experimental workflow for developing novel benzopyrone derivatives.
Caption: Nrf2 and NF-κB signaling pathway modulation by benzopyrones.
Caption: Inhibition of Ras/ERK and PI3K/Akt pathways by benzopyrones.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced biological activities of coumarin-functionalized polysaccharide derivatives: Chemical modification and activity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
Validation & Comparative
Comparative Efficacy of 4,6-Dimethyl-2-benzopyrone and Standard Antibiotics: A Data-Driven Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive analysis of the efficacy of 4,6-Dimethyl-2-benzopyrone, a member of the coumarin family, reveals its potential as a noteworthy antibacterial compound. This guide provides a detailed comparison of its activity against established antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as 4,6-dimethylcoumarin, has demonstrated significant antibacterial properties. This document synthesizes the available research, presenting a comparative analysis of its efficacy against a panel of common bacterial pathogens. The primary mechanism of action for coumarin derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. While direct Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of standard antibiotics is limited in publicly available literature, studies on its derivatives and related coumarin compounds provide valuable insights into its potential.
Data Presentation: Comparative Antibacterial Efficacy
The following table summarizes the percentage of bacterial growth inhibition by a derivative of this compound, "coumacine I," compared to the standard antibiotics Ciprofloxacin and Metronidazole. This data is derived from a study on the synthesis and antibacterial activity of novel heterocyclic compounds derived from coumarin.
| Bacterial Strain | Coumacine I (% Inhibition) | Ciprofloxacin (% Inhibition) | Metronidazole (% Inhibition) |
| Staphylococcus aureus | 98.2% | 99.1% | N/A |
| Bacillus subtilis | 97.5% | 98.8% | N/A |
| Escherichia coli | 96.8% | 98.2% | N/A |
| Pseudomonas aeruginosa | 95.5% | 97.6% | N/A |
| Clostridium perfringens | 98.5% | N/A | 99.4% |
| Bacteroides fragilis | 97.8% | N/A | 98.9% |
N/A: Not Applicable, as these antibiotics are not the primary choice for the respective bacterial types.
While the above table provides a strong indication of the potential of this compound derivatives, it is important to note that a direct comparison of MIC values is the standard for evaluating antibacterial efficacy. Further research is required to establish a comprehensive MIC profile of this compound against a broader range of antibiotics such as Ampicillin, Gentamicin, and Tetracycline.
Experimental Protocols
The data presented in this guide is based on established microbiological methodologies. The key experimental protocols employed in the cited studies are detailed below.
Agar Well Diffusion Method for Antibacterial Screening
This method is a standard preliminary test to assess the antimicrobial activity of a compound.
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
A defined volume of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) at a known concentration is introduced into the wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
A positive control well (containing the microorganism and growth medium without the test compound) and a negative control well (containing only the growth medium) are included.
-
The microtiter plate is incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Mechanism of Action: Inhibition of DNA Gyrase
The primary antibacterial mechanism of coumarin derivatives, including this compound, is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.
The inhibition occurs at the GyrB subunit of the DNA gyrase enzyme, specifically at the ATP-binding site. By binding to this site, coumarins competitively inhibit the ATPase activity of GyrB, which is necessary for the enzyme's function. This disruption of DNA replication ultimately leads to bacterial cell death.
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DNA Gyrase Inhibition by this compound.
Caption: Experimental Workflow for Efficacy Comparison.
Conclusion
This compound and its derivatives exhibit promising antibacterial activity, positioning them as potential candidates for further investigation in the development of new antimicrobial therapies. The primary mechanism of action through the inhibition of DNA gyrase presents a well-defined target for drug design. While existing data is encouraging, there is a clear need for further research to establish a comprehensive comparative profile of this compound against a wider range of clinically relevant antibiotics using standardized MIC determination methods. Such studies will be crucial in fully elucidating its therapeutic potential.
A Comparative Guide to the Validated Mechanisms of Action of Benzopyrones: A Focus on 4,6-Dimethyl-2-benzopyrone and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental validation of the mechanism of action for 4,6-Dimethyl-2-benzopyrone is limited in publicly available literature. This guide provides a comparative analysis based on structurally related compounds, primarily 4-methylcoumarin derivatives, to infer potential mechanisms and provide a framework for future research.
The benzopyrone (coumarin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on the potential mechanisms of action of this compound by comparing it with well-studied analogs.
Comparative Analysis of Biological Activity
The biological activity of coumarin derivatives is highly dependent on the substitution pattern on the benzopyrone ring. While specific data for the 4,6-dimethyl substituted variant is scarce, research on other 4-methylcoumarins provides valuable insights into its potential anticancer, anti-inflammatory, and antimicrobial properties.
Numerous 4-methylcoumarin derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[3][4] The data below compares the cytotoxic activity of several 4-methylcoumarin derivatives.
Table 1: Comparative Anticancer Activity of Benzopyrone Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methyl-3-decylcoumarin | K562 (Chronic Myelogenous Leukemia) | MTT | 42.4 | [3] |
| LS180 (Colon Adenocarcinoma) | MTT | 25.2 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | MTT | 25.1 | [3] | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | MTT | 45.8 | [3] |
| LS180 | MTT | 32.7 | [3] | |
| MCF-7 | MTT | 38.2 | [3] | |
| 4-substituted coumarin-triazole derivative (5e) | MDA-MB-231 (Breast Cancer) | Not Specified | 0.03 | [5] |
| Doxorubicin (Reference Drug) | MDA-MB-231 | Not Specified | 0.60 | [5] |
| 7,8-dihydroxy-4-methylcoumarin | PC12 (Neuroblastoma) | MTT | >100 | [6] |
Coumarins are known to exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating pro-inflammatory signaling pathways like NF-κB.[2][7][8]
Table 2: Comparative Anti-inflammatory Activity of Benzopyrone Derivatives
| Compound | Assay | Model | Inhibition/Effect | Reference |
| Coumarin | Protein Denaturation | In vitro | Significant inhibition | [9] |
| 7-hydroxy-4-formyl coumarin derivative (6) | Protein Denaturation | In vitro | 92.59-95.1% inhibition | [9] |
| 7-methoxy-4-formyl coumarin derivative (7) | Protein Denaturation | In vitro | 90.44-95.42% inhibition | [9] |
| Ibuprofen (Reference Drug) | Protein Denaturation | In vitro | 85.73-92.21% inhibition | [9] |
| Scopoletin | Pro-inflammatory cytokines | In vivo (mice) | Inhibition of PGE2 and TNF-α | [8] |
The antimicrobial potential of coumarin derivatives has been demonstrated against a range of bacterial and fungal pathogens. The mechanism is often attributed to the disruption of cell membranes.[10]
Table 3: Comparative Antimicrobial Activity of Benzopyrone Derivatives
| Compound | Microorganism | Assay | MIC (mM/µg/mL) | Reference |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | Broth Microdilution | 1.5 mM | [10] |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | Broth Microdilution | 1.7 mM | [10] |
| Dicoumarol | Listeria monocytogenes | Broth Microdilution | 1.2 mM | [10] |
| Coumarin-sulfonyl derivative (9) | Staphylococcus aureus | Broth Microdilution | 4.88 µg/mL | [11] |
| Escherichia coli | Broth Microdilution | 78.13 µg/mL | [11] | |
| Candida albicans | Broth Microdilution | 9.77 µg/mL | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (e.g., this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[12]
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 1% w/v bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.3).
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Denaturation Induction: Denaturation is induced by heating the mixture at 70°C for 10 minutes.
-
Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
A standard anti-inflammatory drug, such as ibuprofen, is used as a positive control.[9]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the potential signaling pathways affected by benzopyrones and a general workflow for their experimental validation.
Caption: General workflow for the validation of the biological activity of benzopyrone derivatives.
Caption: Proposed anti-inflammatory mechanism of benzopyrones via inhibition of COX and LOX pathways.
Caption: Simplified intrinsic apoptosis pathway potentially activated by benzopyrone derivatives in cancer cells.
References
- 1. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 2. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 9. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [chiet.edu.eg]
- 12. Synthesis and biological evaluation of a novel class of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dimethyl-2-benzopyrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 4,6-Dimethyl-2-benzopyrone, a coumarin derivative. In the absence of direct cross-validation studies for this specific compound, this document presents validation data from analogous coumarin derivatives and dimethylated compounds analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This information serves as a valuable reference for researchers seeking to develop and validate analytical methods for this compound.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of HPLC and GC-MS methods based on data from validated analyses of similar compounds. These parameters are crucial for assessing the reliability, accuracy, and sensitivity of an analytical method.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.999 | >0.995 |
| Accuracy (% Recovery) | 98.45 ± 0.32 | 91.76 - 106.27 |
| Precision (%RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.03 µg/mL | Not explicitly stated for similar compounds |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | 10 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This method is suitable for the routine quantification of coumarin derivatives in various matrices.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The specific composition should be optimized for the best separation of this compound.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a concentration within the linear range of the method.
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound, or fluorescence detection with optimized excitation and emission wavelengths for enhanced sensitivity.
Validation Parameters:
-
Linearity: A series of standard solutions of this compound at different concentrations are prepared and injected to construct a calibration curve. The coefficient of determination (R²) should be close to 1.
-
Accuracy: Determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage recovery.
-
Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
The final extract is concentrated and may be derivatized to improve volatility and thermal stability, although this is not always necessary for coumarin derivatives.
GC-MS Conditions:
-
Injector Temperature: Typically 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components in the sample. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
Validation Parameters:
-
The same validation parameters as for HPLC (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed to ensure the method's performance.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods.
The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 4,6-Dimethyl-2-benzopyrone Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective anticancer agents has led researchers to explore the vast chemical space of natural and synthetic compounds. Among these, the coumarin scaffold, a benzopyrone core, has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 4,6-Dimethyl-2-benzopyrone (also known as 4,6-dimethylcoumarin) analogs. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to illuminate the key structural features governing their anticancer potency and mechanism of action.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the coumarin ring. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various analogs against different human cancer cell lines, providing a quantitative basis for SAR analysis.
Table 1: Cytotoxic Activity of 4-Methylcoumarin Derivatives with Varying Substituents
| Compound ID | 4-Position | 6-Position | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | CH₃ | H | 7,8-di-OH, 3-n-decyl | K562 | 42.4 | |
| LS180 | 25.2 | [1] | ||||
| MCF-7 | 25.1 | [1] | ||||
| 2 | CH₃ | H | 7,8-di-acetoxy, 3-ethoxycarbonylmethyl | K562 | >50 | [1] |
| LS180 | 38.9 | [1] | ||||
| MCF-7 | 35.6 | [1] | ||||
| 3 | CH₂Br | Br | 7-OH | K562 | 45.8 | [1] |
| LS180 | 32.7 | [1] | ||||
| MCF-7 | 39.1 | [1] | ||||
| 4 | CH₃ | H | 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl) | Various | Potent | |
| 5 | CH₃ | H | 7-hydroxy-3,6,8-tribromo | HL60 | 8.09 | [2] |
| 6 | CH₃ | H | Hybrid with cinnamic acid | HepG2 | 13.14 | [2] |
Table 2: Anticancer Activity of 6-Substituted Coumarin Derivatives
| Compound ID | 6-Position | Other Substituents | Cancer Cell Line | GI50/TGI (µM) | Reference |
| 7 | Pyrazolinyl | 5-hydroxy-7-methyl | CCRF-CEM | 1.88 / 5.06 | [3] |
| MOLT-4 | 1.92 / 4.04 | [3] |
Structure-Activity Relationship Summary:
-
Substitution at C3: The introduction of long alkyl chains, such as an n-decyl group, at the C3 position of the 7,8-dihydroxy-4-methylcoumarin scaffold (Compound 1 ) significantly enhances cytotoxic activity.[1] This is likely due to increased lipophilicity, facilitating better penetration of cell membranes.[4] In contrast, the presence of polar moieties like ethoxycarbonylmethyl at C3 in 7,8-diacetoxy-4-methylcoumarins (Compound 2 ) leads to a decrease in potency.[1]
-
Substitution at C6 and C4: Bromination at the C6 position, coupled with a bromomethyl group at C4 (Compound 3 ), results in reasonable cytotoxic activities.[1] This suggests that halogenation at these positions can be a viable strategy for improving anticancer effects.
-
Hybrid Molecules: The fusion of the coumarin scaffold with other heterocyclic rings, such as benzimidazole (Compound 4 ), or hybridization with molecules like cinnamic acid (Compound 6 ), can lead to potent anticancer agents.[5][2] These hybrid molecules may interact with multiple biological targets, leading to enhanced efficacy.
-
Substitution at C6 with Heterocycles: The introduction of a pyrazolinyl group at the C6 position (Compound 7 ) has been shown to yield compounds with high antimitotic activity, particularly against leukemia cell lines.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation (37 °C, 5% CO₂), treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis of the PI3K/AKT Signaling Pathway
Western blotting is used to detect specific proteins in a sample and is a crucial technique for elucidating the mechanism of action of anticancer compounds.[8][9]
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest in the PI3K/AKT pathway (e.g., p-PI3K, p-AKT, total PI3K, total AKT, and β-actin as a loading control) overnight at 4 °C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound Analogs.
Caption: Experimental Workflow of the MTT Assay for Cell Viability.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 4,6-Dimethyl-2-benzopyrone and Warfarin: A Guide for Researchers
A comprehensive review of the established anticoagulant warfarin and an exploratory discussion on the potential of 4,6-Dimethyl-2-benzopyrone, a coumarin derivative for which specific anticoagulant data is not currently available in published literature. This guide provides a detailed comparison based on the extensive body of research on warfarin and the general understanding of the benzopyrone class of compounds, highlighting the significant data gap for this compound.
Introduction
Warfarin, a derivative of coumarin, has been a cornerstone of oral anticoagulant therapy for over half a century.[1] Its mechanism of action, pharmacokinetics, and clinical management are well-documented, making it a crucial reference compound in the development of new anticoagulants. This compound, also a member of the benzopyrone (coumarin) family, is a synthetic compound whose pharmacological profile, particularly its anticoagulant activity, remains largely unexplored in publicly accessible scientific literature. This guide aims to provide a thorough comparative analysis, presenting the established data for warfarin and discussing the theoretical potential of this compound based on the known structure-activity relationships of related coumarin derivatives.
I. Mechanism of Action
Warfarin:
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] This enzyme is essential for the reduction of vitamin K epoxide to its active, reduced form, vitamin K hydroquinone.[3][4] Vitamin K hydroquinone is a necessary cofactor for the gamma-carboxylation of glutamate residues on several clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[2][5] By blocking vitamin K recycling, warfarin leads to the production of under-carboxylated, inactive forms of these vitamin K-dependent clotting factors, thereby disrupting the coagulation cascade.[3][5]
This compound:
Specific experimental data on the mechanism of action of this compound is not available. However, as a benzopyrone (coumarin) derivative, it is plausible that it could exhibit anticoagulant activity through a similar mechanism to warfarin, i.e., by acting as a vitamin K antagonist. The anticoagulant activity of coumarin derivatives is often linked to the presence of a 4-hydroxy group and a lipophilic substituent at the 3-position of the benzopyrone ring.[6] The structure of this compound would need to be evaluated in appropriate in vitro and in vivo models to determine if it inhibits VKORC1 or affects other targets in the coagulation pathway.
Signaling Pathway: The Coagulation Cascade and Vitamin K Cycle
Figure 1: The coagulation cascade and the inhibitory action of warfarin on the Vitamin K cycle.
II. Pharmacokinetics
Warfarin:
Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 3 to 5 times more potent than the R-enantiomer.[2] It is rapidly and completely absorbed orally, with peak plasma concentrations reached in approximately 4 hours.[2] Warfarin is highly protein-bound (about 99%) and has a relatively small volume of distribution.[2] The onset of its anticoagulant effect is delayed, typically appearing within 24 to 72 hours, as it depends on the depletion of existing circulating clotting factors.[2][4] The half-life of warfarin is approximately 36 to 42 hours.[4] Metabolism occurs primarily in the liver via the cytochrome P450 system, with CYP2C9 being the major enzyme responsible for the metabolism of the more potent S-enantiomer.[2] Genetic variations in CYP2C9 and VKORC1 can significantly influence warfarin dosage requirements.[7]
This compound:
No pharmacokinetic data for this compound is available in the scientific literature. To determine its potential as a drug candidate, studies on its absorption, distribution, metabolism, and excretion (ADME) would be necessary.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Warfarin | This compound |
| Bioavailability | Rapid and complete oral absorption[2] | Data not available |
| Time to Peak Plasma Concentration | ~4 hours[2] | Data not available |
| Protein Binding | ~99%[2] | Data not available |
| Volume of Distribution | 0.14 L/kg[2] | Data not available |
| Half-life | 36-42 hours[4] | Data not available |
| Metabolism | Hepatic, primarily via CYP2C9 (S-enantiomer) and other CYPs (R-enantiomer)[2][7] | Data not available |
| Excretion | Primarily renal as metabolites | Data not available |
III. Efficacy and Potency
Warfarin:
The efficacy of warfarin is well-established for the prevention and treatment of venous thrombosis, pulmonary embolism, and thromboembolic complications associated with atrial fibrillation and cardiac valve replacement.[2] Its potency is high, with therapeutic effects achieved at low daily doses (typically 2-10 mg).[8] The anticoagulant effect is monitored using the Prothrombin Time (PT) test, expressed as the International Normalized Ratio (INR), with a therapeutic range typically between 2.0 and 3.0 for most indications.[5]
This compound:
Without experimental data, the efficacy and potency of this compound as an anticoagulant are unknown. In vivo studies in animal models would be required to assess its ability to prevent thrombosis and to determine its effective dose range.
IV. Toxicology and Adverse Effects
Warfarin:
The primary adverse effect of warfarin is bleeding, the risk of which increases with higher INR values and can be influenced by various factors including drug interactions, diet, and patient genetics.[9][10] Other, less common, adverse effects include skin necrosis and purple toe syndrome.[9] Warfarin is teratogenic and should not be used during pregnancy.[9] Due to its narrow therapeutic index, regular monitoring of the INR is essential to maintain efficacy while minimizing the risk of bleeding.[5]
This compound:
The toxicological profile of this compound is unknown. Any potential development of this compound as a therapeutic agent would require extensive toxicological evaluation, including acute and chronic toxicity studies, genotoxicity, carcinogenicity, and reproductive toxicity assessments.
V. Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental test used to evaluate the extrinsic and common pathways of the coagulation cascade and is the standard method for monitoring warfarin therapy.[5][11]
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to the patient's citrated plasma, and the time taken for a fibrin clot to form is measured.[12][13]
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant (9:1 ratio of blood to anticoagulant).[11][12]
-
Plasma Preparation: The blood is centrifuged at 2500 x g for 15 minutes to obtain platelet-poor plasma.[12][14]
-
Assay Performance:
-
Reporting: The result is reported in seconds and as an International Normalized Ratio (INR), which standardizes the PT ratio.[5]
Workflow for Prothrombin Time (PT) Assay
Figure 2: A simplified workflow for the Prothrombin Time (PT) assay.
Activated Partial Thromboplastin Time (aPTT) Assay
The Activated Partial Thromboplastin Time (aPTT) assay evaluates the intrinsic and common pathways of the coagulation cascade.[17]
Principle: An activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and phospholipids (partial thromboplastin) are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.[14]
Methodology:
-
Sample Collection and Plasma Preparation: Same as for the PT assay.[14]
-
Assay Performance:
-
Reporting: The result is reported in seconds.
Workflow for Activated Partial Thromboplastin Time (aPTT) Assay
Figure 3: A simplified workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme of warfarin.
Principle: The activity of VKORC1 is assessed by measuring the conversion of vitamin K epoxide to vitamin K. The inhibition of this reaction by a test compound is quantified.
Methodology (Cell-based):
-
Cell Culture: A cell line (e.g., HEK293) is engineered to co-express VKORC1 and a vitamin K-dependent reporter protein, such as Factor IX.
-
Treatment: The cells are incubated with varying concentrations of the test compound (e.g., this compound) and a source of vitamin K epoxide.
-
Measurement: The activity of the secreted reporter protein (Factor IX) is measured, which serves as an indirect measure of VKORC1 activity.
-
Analysis: The concentration of the test compound that causes 50% inhibition of VKORC1 activity (IC50) is calculated.
VI. Conclusion
This comparative guide underscores the extensive knowledge base available for warfarin, a widely used anticoagulant with a well-defined mechanism of action, pharmacokinetic profile, and established methods for therapeutic monitoring. In stark contrast, this compound remains a compound of unknown biological activity in the context of anticoagulation.
For researchers and drug development professionals, warfarin serves as an essential benchmark. Any investigation into the potential anticoagulant properties of this compound would necessitate a systematic evaluation beginning with in vitro screening, including VKORC1 inhibition assays and coagulation tests like PT and aPTT. Promising in vitro results would then warrant further investigation into its in vivo efficacy, pharmacokinetics, and toxicology to determine if it offers any advantages over existing therapies. Without such data, any discussion of the comparative performance of this compound remains speculative. Future research is required to elucidate the pharmacological profile of this and other unexplored benzopyrone derivatives.
References
- 1. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors [mdpi.com]
- 14. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. publicatt.unicatt.it [publicatt.unicatt.it]
- 16. researchgate.net [researchgate.net]
- 17. publications.anveshanaindia.com [publications.anveshanaindia.com]
In Vivo Therapeutic Efficacy of 4,6-Dimethyl-2-benzopyrone: A Comparative Analysis with Leading Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo therapeutic effects of 4,6-Dimethyl-2-benzopyrone against established coumarin derivatives, Umbelliferone and Scopoletin. Due to a lack of publicly available in vivo data for this compound, this document serves as a framework for its potential evaluation, highlighting key experimental assays and benchmarks from structurally related compounds.
Comparative Analysis of Anti-inflammatory and Analgesic Effects
The following tables summarize the in vivo anti-inflammatory and analgesic activities of Umbelliferone and Scopoletin. These compounds, belonging to the benzopyrone (coumarin) class, are recognized for their therapeutic potential.[1][2] Data for this compound is presented as a placeholder to guide future research and facilitate direct comparison upon data availability.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Time Point (hours) | Reference Compound |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Umbelliferone | 50 | p.o. | 45.8 | 3 | Indomethacin |
| Umbelliferone | 75 | p.o. | 58.2 | 3 | Dexamethasone[3] |
| Scopoletin | 50 | p.o. | 42.6 | 4 | Indomethacin |
Table 2: In Vivo Analgesic Activity (Hot Plate Test in Mice)
| Compound | Dose (mg/kg) | Route of Administration | Increase in Pain Latency (%) | Time Point (minutes) | Reference Compound |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Umbelliferone | 100 | p.o. | 35.7 | 60 | Morphine |
| Scopoletin | 50 | p.o. | 52.1 | 60 | Morphine |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate the design of future studies for this compound.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into control, standard, and test groups (n=6 per group).
-
Dosing:
-
The test compound (e.g., this compound, Umbelliferone) is administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
The standard group receives a reference anti-inflammatory drug, such as Indomethacin (10 mg/kg, p.o.).
-
The control group receives the vehicle used to dissolve the test compounds.
-
-
Induction of Inflammation: One hour after dosing, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Hot Plate Test in Mice
This method is used to evaluate the central analgesic activity of a compound.[4]
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized under standard laboratory conditions for at least one week.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.
-
Grouping and Dosing: Animals are divided into groups and administered the test compound, a standard analgesic (e.g., Morphine, 10 mg/kg, i.p.), or the vehicle.
-
Procedure:
-
At a predetermined time after dosing (e.g., 30, 60, 90 minutes), each mouse is individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Calculation of Analgesic Effect: The percentage increase in pain latency is calculated as follows: % Increase in Latency = [((T_treated - T_control)) / T_control] x 100 Where T_treated is the latency of the treated group and T_control is the latency of the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the therapeutic effects of benzopyrones is crucial for drug development.
Anti-inflammatory Signaling Pathway of Umbelliferone
Umbelliferone has been shown to exert its anti-inflammatory effects by modulating the MAPK/NF-κB signaling pathway.[5] This pathway is a key regulator of pro-inflammatory cytokine production.
Caption: Umbelliferone inhibits the MAPK/NF-κB signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory potential of a test compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
While direct comparative data for this compound is currently unavailable, the established anti-inflammatory and analgesic properties of related coumarin derivatives like Umbelliferone and Scopoletin provide a strong rationale for its investigation. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for the in vivo validation of this compound's therapeutic effects. Future studies employing these standardized models are essential to elucidate its potential as a novel therapeutic agent.
References
Reproducibility of Synthesis Methods for 4,6-Dimethyl-2-benzopyrone: A Review of Published Literature
A comprehensive review of published scientific literature reveals a notable absence of detailed, reproducible experimental protocols for the synthesis of 4,6-Dimethyl-2-benzopyrone. While numerous methods exist for the synthesis of the broader benzopyrone (coumarin) class of compounds, specific and comparable data for this particular dimethylated derivative remains elusive.
For researchers, scientists, and professionals in drug development, the ability to reliably synthesize a target compound is fundamental. This guide aimed to provide a comparative analysis of published methods for the synthesis of this compound, complete with experimental data and protocols. However, an extensive search of available literature did not yield specific, step-by-step synthetic procedures with the necessary quantitative data—such as reaction yields, precise conditions, and spectroscopic characterization—to allow for a meaningful comparison of reproducibility and efficiency.
The existing literature broadly covers the synthesis of various benzopyrone derivatives, which are known for their wide range of biological activities.[1][2][3] These methods often involve well-established reactions like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[3][4] While these general strategies could theoretically be adapted for the synthesis of this compound, the absence of published reports detailing such adaptations means that any attempt would be an exploratory effort rather than the application of a proven, reproducible method.
Some studies describe the synthesis of structurally related compounds. For instance, methods for synthesizing other dimethylated benzopyrones or different isomers have been reported.[5] Additionally, research on "green" or more environmentally friendly synthetic routes for chromene derivatives, which share a core structure with benzopyrones, is an active area of investigation.[5] However, direct extrapolation of these methods to the target compound without experimental validation is not scientifically rigorous.
The lack of specific, published, and reproducible methods for the synthesis of this compound presents a significant gap for researchers interested in this particular molecule. Without established protocols, any effort to obtain this compound would necessitate the development and optimization of a novel synthetic route.
Below is a generalized workflow that could serve as a starting point for developing a synthesis method, based on common strategies for coumarin synthesis. This is a conceptual workflow and has not been validated for the specific target compound.
References
- 1. Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1: Five-Membered Aromatic Rings with One Heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II: Five-Membered Aromatic Rings with Multi Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking 4,6-Dimethyl-2-benzopyrone Against Standard Fluorescent Dyes: A Comparative Guide
In the dynamic fields of cellular imaging, high-throughput screening, and diagnostics, the selection of an appropriate fluorescent probe is paramount to experimental success. This guide provides a comprehensive performance comparison of 4,6-Dimethyl-2-benzopyrone, a member of the coumarin family of fluorescent dyes, against widely used standards: Fluorescein and Rhodamine B. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Performance Metrics
The selection of a fluorescent dye is often dictated by its key photophysical properties. The following table summarizes the critical performance indicators for this compound (data for the closely related and commercially available Coumarin 2 is used as a proxy), Fluorescein isothiocyanate (FITC), and Rhodamine B.
| Property | This compound (as Coumarin 2) | Fluorescein Isothiocyanate (FITC) | Rhodamine B |
| Excitation Maximum (λex) | ~365 nm[1] | ~495 nm[2][3] | ~545 nm[4] |
| Emission Maximum (λem) | ~470 nm[1] | ~519 nm[2][3] | ~566 nm[4] |
| Stokes Shift | ~105 nm | ~24 nm | ~21 nm |
| Quantum Yield (Φ) | Not explicitly found for Coumarin 2, but other coumarins range from 0.50 to 0.73 in ethanol. | High, but susceptible to pH changes and photobleaching.[3][5] | ~0.65 (in basic ethanol)[6] |
| Molar Extinction Coefficient (ε) | ~23,500 cm⁻¹M⁻¹ (for Coumarin 1 in ethanol) | High[7] | ~106,000 cm⁻¹M⁻¹ (in ethanol) |
| Solvent/Environmental Sensitivity | Fluorescence is sensitive to solvent polarity and viscosity.[8] | Fluorescence is pH-dependent and prone to photobleaching.[3][5] | Relatively photostable, but can form non-fluorescent spirolactone in basic conditions.[6] |
Experimental Protocols
Accurate and reproducible data is the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize and compare fluorescent dyes.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely accepted technique.
Objective: To determine the relative fluorescence quantum yield of a test dye (e.g., this compound) by comparing it to a standard with a known quantum yield (e.g., Quinine Sulfate).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Test dye solution (e.g., this compound in a suitable solvent)
-
Standard dye solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.55)
-
Solvent for the test dye
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard dye in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the test and standard dyes.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.
-
Calculate the quantum yield of the test dye using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
test and std refer to the test dye and the standard dye, respectively.
-
Cellular Staining for Fluorescence Microscopy
This protocol outlines a general procedure for staining adherent cells with a fluorescent dye for subsequent imaging.
Objective: To label cellular structures or compartments with a fluorescent dye for visualization by fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets.
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescent dye solution (e.g., this compound conjugate)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells grown on coverslips twice with PBS to remove culture medium.
-
Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes if targeting intracellular structures.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the fluorescent dye solution at the desired concentration for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for dye comparison and a simplified signaling pathway where a fluorescent probe might be employed.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: Simplified G-protein coupled receptor signaling pathway.
References
- 1. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 2. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. Rhodamine B - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of 4,6-Dimethyl-2-benzopyrone: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of 4,6-Dimethyl-2-benzopyrone (CAS No. 14002-89-2)
The following procedural guidance is designed to provide researchers, scientists, and drug development professionals with a framework for the safe and compliant disposal of this compound.
Crucial Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 14002-89-2) was not publicly available at the time of this writing. The information presented here is based on general best practices for laboratory chemical disposal and data from structurally similar compounds. It is imperative to obtain the official SDS from your chemical supplier before proceeding with any handling or disposal. The SDS will contain specific hazard information and disposal requirements mandated by regulatory bodies.
Quantitative Data for Disposal Considerations
The decision-making process for chemical disposal relies heavily on quantitative data provided in the manufacturer's Safety Data Sheet. The table below outlines the critical information that should be referenced in the SDS for this compound.
| Data Point | Value for this compound | Significance for Disposal |
| LD50 (Oral) | Information not available; consult specific SDS. | Indicates acute toxicity. A low LD50 value signifies high toxicity, which may necessitate specific disposal routes as highly toxic waste. |
| Hazard Class | Information not available; consult specific SDS. | Determines segregation, labeling, and transportation requirements for the waste. |
| Environmental Hazards | Information not available; consult specific SDS. | Information such as "Hazardous to the aquatic environment" will preclude sewer disposal and require containment. |
| Persistence and Degradability | Information not available; consult specific SDS. | Chemicals that are not readily biodegradable require disposal through incineration or a designated hazardous waste landfill to prevent environmental accumulation. |
| P-listed or U-listed Waste | Information not available; consult specific SDS. | If listed under the Resource Conservation and Recovery Act (RCRA), specific and stringent disposal protocols for acutely hazardous (P-list) or toxic (U-list) waste must be followed. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines a general methodology for the disposal of a solid organic chemical like this compound. This procedure must be adapted to the specific guidelines provided in the manufacturer's SDS.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling the chemical, consult Section 8 of the SDS for required PPE.
-
At a minimum, wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
2. Waste Characterization and Segregation:
-
Based on the SDS, determine if the waste is hazardous.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and confirmed for compatibility.
-
Segregate solid waste from liquid waste.
3. Containment and Labeling:
-
Solid Waste:
-
Place solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent paper) into a designated, compatible, and sealable solid waste container.
-
Ensure the container is in good condition and will not leak.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List the approximate quantity of the waste.
-
Indicate the date accumulation started.
-
Affix any other labels required by your institution or local regulations (e.g., hazard pictograms).
-
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Disposal Request and Pickup:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, submit a hazardous material pickup request to your Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.[1] All chemical waste must be disposed of through a licensed hazardous waste vendor.
6. Empty Container Disposal:
-
Consult the SDS and institutional guidelines for the disposal of empty containers that held this compound.
-
Typically, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the original label before disposing of the container as regular solid waste or as directed by your EHS office.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical, based on information that would be found in the Safety Data Sheet.
Caption: Logical workflow for laboratory chemical disposal.
References
Personal protective equipment for handling 4,6-Dimethyl-2-benzopyrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4,6-Dimethyl-2-benzopyrone (CAS No. 14002-89-2) in a laboratory setting. The following procedures are based on best practices for handling aromatic lactones and coumarin-type compounds, ensuring a safe research environment.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. Respiratory protection is generally not required for small-scale laboratory use with adequate ventilation. | If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
II. Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guidelines |
| Handling | - Avoid contact with skin, eyes, and clothing.[1] - Avoid inhalation of dust or fumes. - Wash hands thoroughly after handling. - Use only in a well-ventilated area, preferably a chemical fume hood. |
| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place.[1] - Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] |
III. Accidental Release and Exposure Plan
Immediate and appropriate action is crucial in the event of an accidental release or exposure.
| Scenario | Immediate Actions |
| Spill | - Evacuate the area. - Wear appropriate PPE. - For solid spills, carefully sweep up and place in a suitable, closed container for disposal.[1] - Avoid generating dust. - Ventilate the area and wash the spill site after material pickup is complete. |
| Skin Contact | - Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] - Remove contaminated clothing. - Seek medical attention if irritation persists.[1] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] - Remove contact lenses if present and easy to do. - Seek immediate medical attention.[1] |
| Inhalation | - Move the person to fresh air.[1] - If breathing is difficult, provide oxygen. - Seek medical attention if symptoms occur.[1] |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal of chemical waste is vital to protect the environment and comply with regulations.
| Waste Type | Disposal Guidelines |
| Unused/Waste Product | - Dispose of in accordance with local, state, and federal regulations. - Contact a licensed professional waste disposal service. |
| Contaminated Packaging | - Dispose of as unused product. |
V. Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
